Kynuramine
Description
An aromatic ketone containing the aniline structure (ANILINE COMPOUNDS).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2-aminophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPVTIQQFGWSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189836 | |
| Record name | Kynuramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kynuramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
363-36-0 | |
| Record name | Kynuramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynuramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kynuramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KYNURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WR44BV65E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kynuramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012246 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Kynuramine
This guide provides comprehensive experimental protocols for the synthesis and purification of kynuramine, tailored for researchers, scientists, and professionals in drug development. It includes detailed methodologies, quantitative data summaries, and visual diagrams of the synthesis workflow and its relevant biological pathway.
Introduction to this compound
This compound, with the chemical formula C₉H₁₂N₂O, is a biogenic amine derived from the metabolism of tryptophan.[1] It is formed through the decarboxylation of kynurenine, a key intermediate in the kynurenine pathway.[1][2] this compound and its derivatives are of interest to the scientific community due to their biological activities, including acting as α-adrenoceptor inhibitors.[1] Furthermore, this compound serves as a fluorogenic substrate in assays to measure the activity of enzymes like plasma amine oxidase and monoamine oxidase (MAO).[1] Its role in metabolic pathways linked to neurological and immunological processes makes its efficient synthesis and purification critical for further research.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and experimental use.
| Property | Value | Reference |
| IUPAC Name | 3-Amino-1-(2-aminophenyl)propan-1-one | |
| CAS Number | 363-36-0 | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molar Mass | 164.208 g·mol⁻¹ | |
| Appearance | Crystalline Solid | |
| Melting Point | 175-177 °C | |
| Solubility (Dihydrobromide Salt) | Water: 50 mg/mL (clear to slightly hazy) |
Synthesis of this compound Dihydrobromide
A common and effective method for synthesizing this compound is through the oxidative cleavage of a protected tryptamine derivative. The following multi-step protocol is based on established literature procedures.
Caption: Workflow for the four-step synthesis of this compound Dihydrobromide from Tryptamine.
Step 1: N-Protection of Tryptamine
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To a stirred mixture of tryptamine (20 mmol) in ethyl acetate (EtOAc, 40 mL), add 1.0 M sodium hydroxide (NaOH, 25 mL).
-
Slowly add methyl chloroformate (26 mmol) to the biphasic mixture under a nitrogen atmosphere.
-
Allow the reaction to stir at ambient temperature (approx. 23°C) for 14 hours.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxycarbonyl-tryptamine.
Step 2: Oxidative Cleavage of the Pyrrole Ring
-
Dissolve the N-protected tryptamine from Step 1 in glacial acetic acid (AcOH).
-
Cool the solution to 0°C in an ice bath.
-
Bubble ozone (O₃) through the solution until a persistent blue color indicates the reaction is complete.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add concentrated hydrochloric acid (HCl) and heat the mixture to 40°C for 1.5 hours.
-
Cool the reaction mixture and proceed to the next step.
Step 3: Acidic Hydrolysis (Deprotection)
-
To the reaction mixture from Step 2, add aqueous HCl.
-
Heat the solution to reflux and maintain for 4 hours to ensure complete hydrolysis of the formamide and carbamate groups.
-
Cool the solution to room temperature. The product, this compound, will be in its hydrochloride salt form in the aqueous solution.
Step 4: Formation of this compound Dihydrobromide
-
Neutralize the acidic solution from Step 3 carefully with a base (e.g., saturated sodium bicarbonate) until the this compound free base precipitates or can be extracted with an organic solvent.
-
Isolate the crude free base.
-
Dissolve the crude this compound in acetic acid saturated with hydrogen bromide (HBr).
-
Heat the mixture to 80°C under a nitrogen atmosphere for 18 hours to facilitate the formation of the dihydrobromide salt.
-
Cool the solution to induce crystallization.
-
Collect the crystalline this compound dihydrobromide product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Step | Reaction | Reported Yield |
| 1 | N-Protection of Tryptamine | 73% |
| 2 & 3 | Oxidative Cleavage and Hydrolysis | 66% (over two steps) |
| 4 | Dihydrobromide Salt Formation | 96% |
Yields are based on literature reports and may vary depending on experimental conditions and scale.
Purification Protocols
Purification is crucial to obtain this compound of high purity for research applications. The choice of method depends on the nature of the impurities and the desired final purity.
Recrystallization is highly effective for purifying the final crystalline this compound dihydrobromide salt. The key is to select a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
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Solvent Selection: Begin by testing the solubility of a small amount of crude this compound dihydrobromide in various solvents (e.g., water, ethanol, methanol, or mixtures) at room temperature and upon heating. Given its salt form, polar solvents like water or short-chain alcohols are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decoloration (Optional): If the solution is colored by impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.
For purifying the this compound free base or removing impurities with different polarities, column chromatography is a standard and effective method.
-
Stationary Phase and Eluent Selection: For this compound, a polar stationary phase like silica gel is appropriate. The mobile phase (eluent) should be selected based on Thin Layer Chromatography (TLC) analysis to achieve good separation (Rf value of ~0.3 is often ideal). A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of base like triethylamine to prevent tailing of the amine, is a common choice.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Biological Context: The Kynurenine Pathway
This compound is a metabolite in the kynurenine pathway, which accounts for over 95% of L-tryptophan catabolism in mammals. This pathway is critical in various physiological and pathological states, including immune regulation and neurotransmission.
References
Mechanism of Action of Kynuramine in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynuramine, a metabolite of the essential amino acid tryptophan via the kynurenine pathway, is an endogenously produced biogenic amine. While other metabolites of this pathway, such as kynurenic acid and quinolinic acid, have been extensively studied for their roles in neurotransmission and neuropathology, the specific mechanisms of action of this compound in the central nervous system (CNS) are less well-characterized. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with CNS targets, focusing on its established role as an alpha-adrenoceptor antagonist and exploring its potential as a modulator of other receptor systems. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Alpha-Adrenoceptor Antagonism
The most definitively characterized mechanism of action of this compound in the nervous system is its antagonism of alpha-adrenoceptors. Early in vitro studies demonstrated that this compound can inhibit the effects of norepinephrine and other alpha-adrenergic agonists at both presynaptic and postsynaptic sites.[1][2]
This compound has been shown to inhibit vasoconstrictor responses to norepinephrine and block the relaxation of intestinal smooth muscle induced by phenylephrine.[1][2] Furthermore, it reverses the clonidine-induced inhibition of cholinergic twitch responses, an effect mediated by presynaptic α2-adrenoceptors.[1] These findings suggest that this compound acts as a non-selective alpha-adrenoceptor antagonist. The compound itself lacks intrinsic activity at these receptors.
Signaling Pathway of α-Adrenoceptor Antagonism
Alpha-1 (α1) and alpha-2 (α2) adrenoceptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.
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α1-Adrenoceptors: These receptors are typically coupled to Gq proteins. Upon activation by an agonist, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a cellular response. This compound, by acting as an antagonist, blocks the binding of agonists to the α1-receptor, thereby inhibiting this signaling cascade.
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α2-Adrenoceptors: These receptors are coupled to Gi proteins. Agonist binding to α2-receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By antagonizing α2-receptors, this compound prevents this decrease in cAMP, thereby disinhibiting downstream signaling pathways.
Potential Mechanisms of Action
While its activity at alpha-adrenoceptors is the most well-documented, the structural similarity of this compound to other endogenous amines suggests the possibility of interactions with other CNS targets. These potential mechanisms are currently hypothetical and require further experimental validation.
Monoamine Oxidase (MAO) Substrate
This compound is a known substrate for both monoamine oxidase A (MAO-A) and MAO-B. This interaction is primarily catabolic, leading to the deamination of this compound to 4-hydroxyquinoline. While this is not a receptor-mediated mechanism of action, the competition of this compound with other monoamine neurotransmitters for MAO enzymes could indirectly affect neurotransmitter levels in the CNS.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism (Hypothetical)
TAAR1 is a GPCR that is activated by a range of biogenic amines, including trace amines like β-phenylethylamine and tyramine, as well as some monoamine neurotransmitters. Given that this compound is a biogenic amine, it is plausible that it could act as a TAAR1 agonist.
Hypothetical Signaling Pathway: Activation of TAAR1 is primarily coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This activates protein kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK (extracellular signal-regulated kinase).
Other Potential Targets
-
Sigma Receptors (σ1 and σ2): Many endogenous molecules and synthetic compounds with an amine moiety exhibit affinity for sigma receptors. The interaction of this compound with these receptors has not been investigated but remains a possibility.
-
GPR55: This orphan GPCR is activated by some lipid signaling molecules and cannabinoids. While a direct interaction is less likely based on structure, comprehensive screening would be necessary for exclusion.
Quantitative Data Summary
Quantitative data on the binding affinity and functional potency of this compound at CNS receptors are sparse in the literature. The following tables are provided for illustrative purposes. Table 1 is derived from qualitative descriptions in existing literature, and Table 2 is entirely hypothetical, based on the plausible, yet unconfirmed, interaction with TAAR1.
Disclaimer: The quantitative values in the following tables are estimates and hypothetical examples, respectively. They are intended to serve as a framework for future experimental investigation and should not be considered as established pharmacological constants.
Table 1: Estimated Antagonistic Activity of this compound at α-Adrenoceptors
| Receptor Subtype | Assay Type | Test System | Parameter | Value (µM) | Reference |
|---|---|---|---|---|---|
| α1-Adrenoceptor | Functional (Vasoconstriction) | Isolated rat mesenteric arteries | IC50 (est.) | 10 - 150 |
| α2-Adrenoceptor | Functional (Twitch response) | Guinea pig ileum | IC50 (est.) | 10 - 150 | |
Note: The estimated IC50 range is derived from the reported effective concentrations of 4 to 60 µg/ml.
Table 2: Hypothetical Functional Activity of this compound at TAAR1
| Receptor | Assay Type | Test System | Parameter | Value (µM) |
|---|
| TAAR1 | cAMP Accumulation | HEK293 cells expressing human TAAR1 | EC50 | 5 - 20 |
Experimental Protocols
The following protocols are detailed methodologies for key experiments that would be necessary to fully characterize the mechanism of action of this compound in the CNS.
Radioligand Binding Assay for α-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenoceptor subtypes.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptor subtypes.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
Receptor membranes (10-50 µg protein).
-
Radioligand at a concentration near its Kd (e.g., [³H]prazosin for α1, [³H]yohimbine for α2).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or vehicle.
-
For non-specific binding, use a high concentration of a known antagonist (e.g., 10 µM phentolamine).
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for TAAR1 Activity
Objective: To determine if this compound acts as an agonist at TAAR1 and to quantify its potency (EC50) and efficacy (Emax).
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding human TAAR1 and a cAMP biosensor plasmid (e.g., GloSensor™ or a FRET-based sensor).
-
-
cAMP Assay:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with a stimulation buffer (e.g., HBSS) and incubate to equilibrate.
-
Add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) to the wells. A known TAAR1 agonist (e.g., β-phenylethylamine) should be used as a positive control.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the signal from the cAMP biosensor according to the manufacturer's instructions (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax values.
-
Conclusion and Future Directions
The primary, well-established mechanism of action for this compound in the central nervous system is its role as a non-selective antagonist of alpha-adrenoceptors. This interaction has the potential to modulate adrenergic neurotransmission. However, significant gaps remain in our understanding of this compound's pharmacology. Future research should focus on:
-
Quantitative Pharmacological Characterization: Obtaining precise Ki values for this compound at all α-adrenoceptor subtypes is crucial.
-
Screening against a Broader Target Panel: Unbiased screening of this compound against a panel of CNS receptors, including TAAR1, sigma receptors, and other GPCRs, is necessary to identify novel interactions.
-
In Vivo Studies: Experiments using techniques such as in vivo microdialysis are needed to determine how this compound modulates the release of norepinephrine, dopamine, and other neurotransmitters in specific brain regions.
-
Blood-Brain Barrier Transport: Direct measurement of this compound's ability to cross the blood-brain barrier is required to understand its CNS bioavailability.
A more complete understanding of this compound's mechanism of action will clarify its role in the complex interplay of the kynurenine pathway and CNS function and may reveal new therapeutic opportunities.
References
The Kynuramine Metabolic Pathway: A Technical Guide to its Discovery, History, and Core Methodologies
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan is a critical metabolic hub, influencing processes from neurotransmission to immune response. While over 95% of tryptophan is processed through the kynurenine pathway, leading to the production of NAD+ and a host of neuroactive compounds, a lesser-explored branch of this pathway involves the formation and degradation of kynuramine.[1][2] this compound (3-Amino-1-(2-aminophenyl)propan-1-one) is a biogenic amine produced by the decarboxylation of kynurenine.[3] Its significance lies not in its endogenous concentration, which appears to be vanishingly low due to rapid metabolism, but in its role as a key substrate for monoamine oxidases (MAO), pivotal enzymes in pharmacology and neurobiology. This guide provides a detailed technical overview of the discovery of the this compound metabolic pathway, its core enzymatic steps, and the foundational experimental protocols used to study it.
Discovery and History
The elucidation of the this compound pathway is intrinsically linked to the broader investigation of tryptophan metabolism and the characterization of monoamine oxidase activity in the mid-20th century.
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Mid-20th Century - The Golden Age of Tryptophan Research: The 1950s and 1960s saw intensive research into the kynurenine pathway, with pioneering work establishing the sequence of enzymatic steps from tryptophan to downstream metabolites.[3][4] This era laid the groundwork for understanding the origins of kynurenine, the direct precursor to this compound.
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1960 - A Foundational Discovery: A landmark paper by Weissbach, Smith, Daly, Witkop, and Udenfriend in the Journal of Biological Chemistry established this compound as an excellent substrate for monoamine oxidase. They developed a rapid spectrophotometric assay based on the disappearance of this compound, which absorbs light at 360 nm. This publication marks a pivotal moment, demonstrating that the metabolic fate of this compound was tied to MAO-catalyzed oxidative deamination.
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Post-1960s - A Tool for Enzymology: Following this discovery, this compound became a standard tool in pharmacology and biochemistry for assaying the activity of MAO-A and MAO-B. Its utility as a substrate spurred further investigation into the kinetics of its interaction with MAO and the nature of its metabolic products. Research confirmed that MAO action produces an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline.
While the catabolism of this compound was quickly characterized, the specific enzyme responsible for its formation in mammals—a putative "kynurenine decarboxylase"—remains less clearly defined. It is widely presumed that the Aromatic L-amino acid decarboxylase (AADC), an enzyme with broad substrate specificity, is responsible for this conversion, though it does not typically decarboxylate tryptophan itself at a measurable rate.
The this compound Metabolic Pathway
The this compound pathway represents a side branch of the main kynurenine pathway. It consists of two primary steps: the formation of this compound from kynurenine and its subsequent rapid degradation.
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Formation of this compound: L-Kynurenine, a central intermediate in tryptophan metabolism, undergoes decarboxylation to yield this compound. This reaction is likely catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28).
-
Catabolism by Monoamine Oxidase (MAO): this compound is a substrate for both mitochondrial flavoenzymes MAO-A and MAO-B (EC 1.4.3.4). MAO catalyzes the oxidative deamination of the primary amine group of this compound, producing an unstable aldehyde intermediate, 3-(2-aminophenyl)-3-oxo-propionaldehyde, and releasing ammonia and hydrogen peroxide.
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Non-Enzymatic Cyclization: The aldehyde intermediate undergoes a rapid, non-enzymatic intramolecular condensation to form the stable, fluorescent product 4-hydroxyquinoline.
Quantitative Data
While the kynurenine pathway is extensively quantified, data specifically for this compound is sparse. Its rapid metabolism by the ubiquitous MAO enzymes means its endogenous concentrations are likely transient and below the limit of detection for most standard analytical methods. No peer-reviewed studies reporting definitive endogenous concentrations of this compound in human plasma, CSF, or brain tissue were identified.
However, the kinetic parameters of its interaction with its primary metabolizing enzymes have been characterized.
| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/min) | Source |
| Human Recombinant MAO-A | This compound | 23.1 ± 0.8 | 10.2 ± 0.2 | |
| Human Recombinant MAO-B | This compound | 18.0 ± 2.3 | 7.35 ± 0.69 | |
| Table 1: Michaelis-Menten Kinetic Constants for this compound Metabolism by MAO Isoforms. |
Experimental Protocols
This compound's unique spectral properties have made it a cornerstone substrate for measuring MAO activity. The following are detailed methodologies for key assays.
Protocol 1: Spectrophotometric Assay for MAO Activity
This protocol is adapted from the principles established by Weissbach et al. (1960) and is based on monitoring the decrease in this compound concentration by measuring its absorbance at 360 nm.
A. Reagents and Equipment
-
Assay Buffer: 0.5 M Potassium Phosphate buffer, pH 7.4.
-
Substrate Stock Solution: this compound dihydrobromide (e.g., 10 mM in ultrapure water). Store protected from light.
-
Enzyme Source: Mitochondrial fractions isolated from tissue (e.g., rat liver homogenate) or recombinant human MAO-A/MAO-B.
-
Spectrophotometer: UV-Vis spectrophotometer capable of reading at 360 nm, with temperature control.
-
Cuvettes: 1 cm path length quartz cuvettes.
B. Experimental Workflow
C. Procedure
-
Set the spectrophotometer to 37°C and the measurement wavelength to 360 nm.
-
In a 1 cm cuvette, prepare a reaction mixture containing:
-
Phosphate Buffer (to a final concentration of ~100 mM)
-
Enzyme source (e.g., 20-50 µg of mitochondrial protein)
-
Ultrapure water to bring the volume to just under the final reaction volume (e.g., 950 µL for a 1 mL final volume).
-
-
Include a blank cuvette containing all components except the substrate to zero the instrument.
-
Pre-incubate the reaction mixture in the spectrophotometer for 5 minutes to allow it to reach 37°C.
-
To initiate the reaction, add the this compound stock solution to achieve a final concentration within the linear range of the enzyme (e.g., 50-100 µM). Mix by gentle inversion.
-
Immediately begin recording the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 5 to 10 minutes.
D. Calculation of Activity
-
Plot Absorbance vs. Time and determine the linear portion of the slope (ΔAbs/min).
-
Calculate the MAO activity using the Beer-Lambert law:
-
Activity (nmol/min/mg) = (ΔAbs/min) / (ε * b) * (V_total / V_enzyme) * (1 / P) * 10^6
-
Where:
-
ε = Molar extinction coefficient of this compound at 360 nm (~4330 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (1 cm)
-
V_total = Total reaction volume (mL)
-
V_enzyme = Volume of enzyme solution added (mL)
-
P = Protein concentration of the enzyme source (mg/mL)
-
-
Protocol 2: Fluorometric Assay for MAO Activity
This assay is more sensitive than the spectrophotometric method and measures the formation of the fluorescent product, 4-hydroxyquinoline.
A. Reagents and Equipment
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
Substrate Stock Solution: this compound dihydrobromide (e.g., 10 mM in ultrapure water).
-
Enzyme Source: Recombinant MAO-A or MAO-B, or tissue homogenates.
-
Stopping Reagent: 2 M NaOH or 1 M HCl.
-
Fluorometer/Plate Reader: Capable of excitation at ~310 nm and emission at ~400 nm.
-
96-well plates: Black, clear-bottom plates are recommended.
B. Experimental Workflow
C. Procedure
-
Standard Curve: Prepare a standard curve of 4-hydroxyquinoline in assay buffer (e.g., 0 to 10 µM).
-
Reaction Setup: In a 96-well plate, add the assay buffer and enzyme source to each well. For inhibitor studies, add the inhibitor and pre-incubate with the enzyme for 10-15 minutes at 37°C.
-
Initiation: Warm the plate to 37°C. Initiate the reaction by adding this compound to a final concentration below its Km (e.g., 10 µM) to ensure first-order kinetics.
-
Incubation: Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding an equal volume of stopping reagent (e.g., 2 M NaOH). This also enhances the fluorescence of the 4-hydroxyquinoline product.
-
Measurement: Read the fluorescence in a plate reader with excitation set to ~310 nm and emission to ~400 nm.
D. Calculation of Activity
-
Subtract the fluorescence of a blank (no enzyme or no substrate) from all readings.
-
Use the 4-hydroxyquinoline standard curve to determine the concentration of product formed in each well.
-
Calculate the MAO activity:
-
Activity (nmol/min/mg) = ([Product] * V_total) / (t * P)
-
Where:
-
[Product] = Concentration of 4-hydroxyquinoline (µM) from the standard curve.
-
V_total = Total volume in the well before stopping (L).
-
t = Incubation time (min).
-
P = Amount of protein per well (mg).
-
-
Protocol 3: Representative LC-MS/MS Method for this compound Quantification
While no specific validated method for endogenous this compound was found, this protocol represents a typical approach for quantifying small biogenic amines in biological matrices like plasma, based on methods for related analytes.
A. Reagents and Equipment
-
Sample Matrix: Human plasma or CSF.
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4), if available. If not, a structurally similar compound not present in the matrix can be used.
-
Protein Precipitation Reagent: Acetonitrile or Methanol containing 0.1% formic acid.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).
B. Experimental Workflow
C. Procedure
-
Sample Preparation:
-
To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at ~2-5% B, ramp up to 95% B to elute the analyte, hold for washing, and then re-equilibrate at the starting conditions.
-
Injection Volume: 5-10 µL.
-
Ionization: ESI, positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and its IS would need to be optimized. A likely precursor ion would be its protonated molecular ion [M+H]⁺.
-
D. Quantification
-
Generate a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process calibrators and unknown samples as described above.
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios against the calibration curve.
Conclusion
The this compound metabolic pathway, while a minor branch of tryptophan catabolism, holds significant historical and practical importance for neuropharmacology and drug development. Its discovery was a direct result of foundational studies into monoamine metabolism. This compound's rapid degradation by MAO-A and MAO-B explains its apparent absence as a stable endogenous metabolite but underpins its decades-long utility as a reliable substrate for assaying MAO activity. The detailed protocols provided herein—from classic spectrophotometry to modern mass spectrometry—offer researchers the necessary tools to investigate the function of MAO enzymes and explore the effects of novel inhibitors relevant to a host of neurological and psychiatric disorders.
References
- 1. (Open Access) A Rapid Spectrophotometric Assay of Monoamine Oxidase Based on the Rate of Disappearance of this compound (1960) | Herbert Weissbach | 412 Citations [scispace.com]
- 2. Enzymatic transamination of D-kynurenine generates kynurenic acid in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Kynuramine: An Endogenous Modulator of Adrenergic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kynuramine, a biogenic amine derived from the metabolism of tryptophan, has been identified as an endogenous inhibitor of alpha-adrenoceptors.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the alpha-adrenergic system. It consolidates the available, albeit primarily qualitative, pharmacological data, details the key experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows. While quantitative binding affinities and potency values for this compound remain to be fully elucidated in the public domain, this guide serves as a foundational resource for researchers investigating its physiological roles and therapeutic potential.
Introduction to this compound and Alpha-Adrenoceptors
This compound is a metabolite of L-tryptophan, formed via the decarboxylation of kynurenine.[1] It is recognized for its inhibitory action on both presynaptic and postsynaptic alpha-adrenoceptors.[1][2] Alpha-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial components of the sympathetic nervous system, mediating the effects of catecholamines like norepinephrine and epinephrine. They are broadly classified into two main types: α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C).
-
α1-Adrenoceptors: Primarily coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to smooth muscle contraction.
-
α2-Adrenoceptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Presynaptically, they act as autoreceptors to inhibit the further release of norepinephrine.
This compound has been shown to lack intrinsic activity at alpha-adrenoceptors, functioning as an antagonist. Furthermore, it exhibits no significant affinity for beta-adrenoceptors.
Pharmacological Profile of this compound
| Parameter | Receptor Target | Tissue/Assay | Observed Effect | Concentration Range | Reference |
| Functional Antagonism | Postsynaptic α-adrenoceptors | Isolated perfused mesenteric arteries (rat) | Inhibition of norepinephrine-induced vasoconstriction | 4 to 60 µg/ml | |
| Functional Antagonism | Postsynaptic α-adrenoceptors | Intestinal smooth muscle (rabbit) | Blockade of phenylephrine-induced relaxation | 4 to 60 µg/ml | |
| Functional Antagonism | Presynaptic α2-adrenoceptors | Guinea pig ileum | Reversal of clonidine-induced inhibition of cholinergic twitch response | 4 to 60 µg/ml | |
| Intrinsic Activity | α-adrenoceptors | Various | Lacked intrinsic activity | Not Applicable | |
| Binding Affinity | β-adrenoceptors | Rabbit intestine, guinea pig tracheal chain | Complete lack of affinity | Not Applicable |
Key Experimental Protocols
The characterization of this compound's alpha-adrenoceptor inhibitory activity has relied on classical pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Isolated Perfused Rat Mesenteric Artery Assay for Postsynaptic α1-Adrenoceptor Antagonism
This ex vivo method assesses the effect of this compound on the vasoconstrictor responses induced by alpha-1 adrenoceptor agonists in resistance arteries.
Objective: To determine the inhibitory effect of this compound on norepinephrine-induced vasoconstriction.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine (agonist)
-
This compound (test compound)
-
Perfusion apparatus with a constant flow pump and pressure transducer
-
Dissection microscope
Procedure:
-
The rat is euthanized by a humane method.
-
The superior mesenteric artery is cannulated, and the mesenteric vascular bed is carefully dissected and transferred to a perfusion chamber.
-
The preparation is perfused with Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2, at a constant flow rate (e.g., 5 ml/min).
-
The perfusion pressure is continuously monitored and allowed to stabilize.
-
A cumulative concentration-response curve to norepinephrine is established to determine the baseline vasoconstrictor response.
-
The preparation is then incubated with this compound for a defined period.
-
A second concentration-response curve to norepinephrine is generated in the presence of this compound.
-
The rightward shift of the concentration-response curve and any change in the maximum response are analyzed to characterize the nature of the antagonism.
Isolated Rabbit Jejunum Assay for Postsynaptic α-Adrenoceptor Antagonism
This assay evaluates the ability of this compound to block the relaxation of intestinal smooth muscle mediated by alpha-adrenoceptor agonists.
Objective: To assess the inhibitory effect of this compound on phenylephrine-induced relaxation of intestinal smooth muscle.
Materials:
-
Rabbit
-
Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, glucose 5.55)
-
Phenylephrine (agonist)
-
This compound (test compound)
-
Organ bath with an isometric transducer
Procedure:
-
A segment of the rabbit jejunum is isolated and suspended in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O2 / 5% CO2.
-
The tissue is placed under a resting tension (e.g., 1 g) and allowed to equilibrate.
-
Spontaneous rhythmic contractions are typically observed.
-
Phenylephrine is added to the bath to induce relaxation of the smooth muscle.
-
After washing the tissue and allowing it to return to baseline, it is incubated with this compound.
-
The effect of phenylephrine is then re-evaluated in the presence of this compound.
-
The degree of inhibition of the phenylephrine-induced relaxation is quantified.
Guinea Pig Ileum Cholinergic Twitch Response Assay for Presynaptic α2-Adrenoceptor Antagonism
This classic preparation is used to study the modulation of neurotransmitter release from cholinergic nerves. Presynaptic α2-adrenoceptor agonists inhibit acetylcholine release, thereby reducing the electrically evoked twitch response.
Objective: To determine if this compound can reverse the inhibition of the cholinergic twitch response caused by the α2-adrenoceptor agonist, clonidine.
Materials:
-
Guinea pig
-
Krebs solution
-
Clonidine (α2-agonist)
-
This compound (test compound)
-
Organ bath with stimulating electrodes and an isometric transducer
Procedure:
-
A segment of the guinea pig ileum is prepared and mounted in an organ bath containing Krebs solution at 37°C, gassed with 95% O2 / 5% CO2.
-
The preparation is subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage) to elicit regular "twitch" contractions due to the release of acetylcholine from enteric neurons.
-
Once a stable twitch response is obtained, a cumulative concentration-response curve to clonidine is generated to establish its inhibitory effect.
-
The tissue is then washed and allowed to recover.
-
The preparation is incubated with this compound.
-
The inhibitory effect of clonidine on the twitch response is then re-assessed in the presence of this compound.
-
A rightward shift in the clonidine concentration-response curve indicates competitive antagonism by this compound at the presynaptic α2-adrenoceptors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Alpha-1 adrenoceptor signaling pathway and site of this compound inhibition.
References
The Biological Functions and Physiological Role of Kynuramine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynuramine, a biogenic amine metabolite of the essential amino acid tryptophan, is an intriguing molecule within the broader kynurenine pathway. While often overshadowed by its more extensively studied counterparts, kynurenic acid and quinolinic acid, this compound exhibits distinct biological activities with potential physiological significance. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, metabolism, and established biological functions. Particular emphasis is placed on its role as an α-adrenoceptor antagonist and its potential as a reactive oxygen species (ROS) scavenger. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
The kynurenine pathway is the principal metabolic route for tryptophan in mammals, accounting for over 95% of its degradation.[1][2] This complex cascade of enzymatic reactions produces a variety of bioactive molecules, collectively known as kynurenines, which are implicated in a wide range of physiological and pathological processes, including neurotransmission, immune modulation, and oxidative stress.[1][2] this compound is a lesser-known metabolite of this pathway, formed through the decarboxylation of kynurenine. Emerging evidence suggests that this compound is not merely an inert byproduct but possesses specific biological functions, most notably as an inhibitor of α-adrenoceptors.[3] This guide aims to consolidate the current knowledge on the biological and physiological roles of this compound, providing a technical foundation for further research and therapeutic exploration.
Synthesis and Metabolism of this compound
This compound is an endogenous amine derived from L-tryptophan. Its synthesis is a multi-step process initiated by the conversion of tryptophan to kynurenine.
Formation from Kynurenine
The pivotal step in the formation of this compound is the decarboxylation of its direct precursor, kynurenine. This reaction represents a branch point in the kynurenine pathway, diverting kynurenine away from the production of other neuroactive metabolites like kynurenic acid and 3-hydroxykynurenine.
Metabolic Degradation by Monoamine Oxidases
This compound serves as a substrate for monoamine oxidases (MAO), specifically both MAO-A and MAO-B. The oxidative deamination of this compound by MAO results in the formation of an unstable aldehyde intermediate. This intermediate then undergoes a non-enzymatic intramolecular cyclization to yield the fluorescent product, 4-hydroxyquinoline. This reaction forms the basis of a widely used assay for measuring MAO activity.
Biological Functions of this compound
The primary established biological function of this compound is its interaction with the adrenergic system. Additionally, its position within the redox-active kynurenine pathway suggests a potential role in modulating oxidative stress.
α-Adrenoceptor Antagonism
This compound has been identified as an inhibitor of both presynaptic and postsynaptic α-adrenoceptors. This inhibitory action has been demonstrated in various in vitro models:
-
Inhibition of Vasoconstriction: this compound inhibits norepinephrine-induced vasoconstriction in isolated perfused mesenteric arteries of rats.
-
Modulation of Smooth Muscle Contraction: It blocks the phenylephrine-induced relaxation of rabbit intestinal smooth muscle and reverses the clonidine-induced inhibition of cholinergic twitch responses in the guinea pig ileum.
Importantly, this compound itself lacks intrinsic activity at α-adrenoceptors and shows no affinity for β-adrenoceptors. The observed effects are not attributable to its primary metabolite, 4-hydroxyquinoline. While the physiological significance of this endogenous α-adrenoceptor inhibition is still under investigation, it is conceivable that this compound acts as an endogenous modulator of adrenergic signaling.
Role in Oxidative Stress
The kynurenine pathway is intricately linked with cellular redox homeostasis, containing both pro-oxidant and antioxidant molecules. While direct studies on the reactive oxygen species (ROS) scavenging properties of this compound are limited, strong evidence exists for the antioxidant activity of its precursor, L-kynurenine.
L-kynurenine is an efficient scavenger of highly reactive ROS, specifically the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). This scavenging activity has been demonstrated to be independent of its conversion to the known antioxidant, kynurenic acid. Given the structural similarity, it is plausible that this compound also possesses direct antioxidant properties, a hypothesis that warrants further investigation. The potential for kynurenines to act as endogenous antioxidants is a growing area of research.
Quantitative Data
Precise quantitative data for this compound's biological activities and endogenous levels are crucial for understanding its physiological relevance. The following tables summarize the available information.
| Parameter | Value | Species/System | Reference |
| α-Adrenoceptor Inhibition | |||
| Effective Concentration Range | 4 - 60 µg/mL | Rat, Rabbit, Guinea Pig (in vitro) | |
| Monoamine Oxidase Kinetics | |||
| Km and Vmax | Determined for MAO-A and MAO-B | Human (recombinant) | |
| L-Kynurenine ROS Scavenging | |||
| IC50 for •OH scavenging | 1.43 ± 0.33 µM | Chemical assay | |
| IC50 for ONOO⁻ scavenging | 2.23 ± 0.53 µM | Chemical assay |
| Analyte | Matrix | Concentration Range | Species | Reference |
| Tryptophan | Plasma | 51.45 ± 10.47 µM (grand mean) | Human | |
| Kynurenine | Plasma | 1.82 ± 0.54 µM (grand mean) | Human | |
| Tryptophan | Serum | 60.52 ± 15.38 µM (grand mean) | Human | |
| Kynurenine | Serum | 1.96 ± 0.51 µM (grand mean) | Human | |
| Kynurenic Acid | Plasma | 50 - 500 nM (spiked for accuracy testing) | Human | |
| Quinolinic Acid | Plasma | 300 - 3000 nM (spiked for accuracy testing) | Human |
Table 2: Endogenous Concentrations of Key Kynurenine Pathway Metabolites. Specific endogenous concentrations for this compound are not well-documented in the available literature. The data for other metabolites are provided for context.
Experimental Protocols
The study of this compound's biological functions relies on a variety of experimental techniques. This section details the methodologies for key assays.
Monoamine Oxidase (MAO) Activity Assay (Spectrophotometric)
This assay is based on the measurement of the formation of 4-hydroxyquinoline from the MAO-catalyzed deamination of this compound.
-
Principle: The rate of 4-hydroxyquinoline formation is monitored spectrophotometrically by the increase in absorbance at 314 nm.
-
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound dihydrobromide (substrate)
-
MAO-A or MAO-B enzyme preparation (e.g., recombinant human MAO)
-
Test inhibitors and controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
-
Procedure:
-
Pre-incubate the MAO enzyme preparation with the test compound or vehicle control in the phosphate buffer for a defined period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding this compound to a final concentration within the linear range of the assay.
-
Continuously monitor the increase in absorbance at 314 nm using a spectrophotometer with temperature control.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Determine IC50 values for inhibitors by measuring the reaction velocity at various inhibitor concentrations and fitting the data to a dose-response curve.
-
To determine Michaelis-Menten constants (Km and Vmax), vary the this compound concentration while keeping the enzyme concentration constant and plot the initial velocity against the substrate concentration.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and other kynurenine pathway metabolites in biological samples.
-
Principle: this compound is separated from other matrix components by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Sample Preparation (Plasma):
-
To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding a precipitating agent such as acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is commonly employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations, and the concentration in the unknown samples is determined by interpolation from this curve.
α-Adrenoceptor Inhibition Assay (Isolated Tissue)
The inhibitory effect of this compound on α-adrenoceptors can be assessed using isolated tissue preparations that express these receptors.
-
Principle: The ability of this compound to antagonize the contractile or relaxant response induced by a specific α-adrenoceptor agonist (e.g., norepinephrine, phenylephrine) is measured.
-
Tissue Preparation (e.g., Rat Mesenteric Artery):
-
Isolate the mesenteric arterial bed from a euthanized rat.
-
Perfuse the tissue with a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C.
-
Monitor the perfusion pressure continuously.
-
-
Procedure:
-
Establish a stable baseline perfusion pressure.
-
Construct a cumulative concentration-response curve to an α-adrenoceptor agonist (e.g., norepinephrine) by adding increasing concentrations of the agonist to the perfusate and recording the change in perfusion pressure.
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a defined period.
-
In the presence of this compound, repeat the cumulative concentration-response curve to the agonist.
-
A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's affinity.
-
Visualizations: Pathways and Workflows
This compound Synthesis and Metabolism
Caption: Synthesis of this compound from L-kynurenine and its subsequent metabolism by MAO.
Inhibition of α-Adrenoceptor Signaling by this compound
Caption: this compound's inhibition of the α-adrenoceptor signaling cascade.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for the quantification of this compound in plasma by LC-MS/MS.
Conclusion and Future Directions
This compound is an emerging player in the complex biology of the kynurenine pathway. Its established role as an α-adrenoceptor antagonist suggests a potential for endogenous modulation of the sympathetic nervous system. Furthermore, the strong antioxidant properties of its precursor, L-kynurenine, point towards a likely, yet unconfirmed, direct role for this compound in combating oxidative stress.
Significant gaps in our understanding of this compound remain. Future research should prioritize:
-
Quantification of Endogenous Levels: Determining the physiological concentrations of this compound in various tissues and biofluids is essential to ascertain the relevance of its observed biological activities in vivo.
-
Elucidation of Receptor Binding Kinetics: Detailed characterization of this compound's binding affinity (Ki) and functional antagonism (pA2) at different α-adrenoceptor subtypes is needed.
-
In Vivo Studies: Moving beyond in vitro models, in vivo studies, potentially utilizing techniques like microdialysis, are required to investigate the physiological and behavioral consequences of modulating this compound levels in the central nervous system and periphery.
-
Direct Antioxidant Activity: Experimental validation of this compound's ability to directly scavenge reactive oxygen and nitrogen species is a critical next step.
A deeper understanding of the biological functions and physiological roles of this compound will not only enhance our knowledge of the kynurenine pathway but may also unveil new therapeutic targets for a range of disorders, from cardiovascular conditions to neurodegenerative diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Kynuramine's Putative Role in Neuroinflammatory Diseases: A Technical Guide
An In-depth Examination of the Kynurenine Pathway and its Implications for Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's original request specified "kynuramine." However, the vast body of scientific literature points to the central role of "kynurenine" and its metabolic pathway in neuroinflammatory diseases. It is highly probable that "this compound" was a typographical error. This guide will, therefore, focus on the well-documented involvement of the kynurenine pathway in neuroinflammation.
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of debilitating neurological disorders, including Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Parkinson's Disease (PD).[1][2] Emerging evidence has highlighted the dysregulation of the kynurenine pathway (KP), the primary metabolic route of the essential amino acid tryptophan, as a key player in the complex interplay between the immune system and the central nervous system (CNS).[1][3] This technical guide provides a comprehensive overview of the kynurenine pathway's involvement in neuroinflammatory diseases, with a focus on its core mechanisms, quantitative alterations in disease states, and detailed experimental protocols for its investigation. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of targeting this critical pathway.
The Kynurenine Pathway: A Double-Edged Sword in Neuroinflammation
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, leading to the production of several neuroactive compounds.[4] This pathway is a critical regulator of the immune response and is intricately linked to neuroinflammation. Under physiological conditions, the KP plays a role in immune tolerance. However, during inflammatory conditions, the pathway can become upregulated, leading to an imbalance in its metabolites, some of which are neurotoxic while others are neuroprotective.
The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO, thereby linking inflammation directly to KP activation. N-formylkynurenine is then rapidly converted to kynurenine (KYN), a central metabolite that can be further metabolized down two primary branches:
-
The Kynurenic Acid (KYNA) Branch (Neuroprotective): Kynurenine can be converted to kynurenic acid (KYNA) by kynurenine aminotransferases (KATs). KYNA is generally considered neuroprotective due to its ability to antagonize ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive glutamate signaling, KYNA can mitigate excitotoxicity, a common mechanism of neuronal damage in neurodegenerative diseases.
-
The Quinolinic Acid (QUIN) Branch (Neurotoxic): Alternatively, kynurenine can be metabolized by kynurenine 3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK). Subsequent enzymatic steps lead to the production of quinolinic acid (QUIN), a potent NMDA receptor agonist and neurotoxin. QUIN can induce excitotoxicity, oxidative stress, and inflammation, contributing to neuronal cell death.
The balance between the neuroprotective KYNA and the neurotoxic QUIN is thought to be a critical determinant of the net effect of KP activation on neuronal survival. In many neuroinflammatory diseases, a shift towards the QUIN branch is observed, leading to a neurotoxic environment.
Signaling Pathways
The neuroactive metabolites of the kynurenine pathway exert their effects through various signaling pathways. The diagram below illustrates the core enzymatic steps and the divergent neuroprotective and neurotoxic branches.
Quantitative Alterations in Neuroinflammatory Diseases
Numerous studies have documented significant changes in the levels of kynurenine pathway metabolites in the serum and cerebrospinal fluid (CSF) of patients with neuroinflammatory diseases. These alterations often reflect the underlying inflammatory processes and the neurodegenerative state.
Multiple Sclerosis (MS)
MS is an autoimmune demyelinating disease of the CNS. Chronic inflammation in MS is known to activate the kynurenine pathway.
| Metabolite | Sample Type | Finding in MS Patients vs. Healthy Controls | Reference |
| Kynurenine/Tryptophan (K/T) Ratio | Serum | Lower | |
| Quinolinic Acid (QA)/Kynurenic Acid (KA) Ratio | Serum | Increased | |
| 3-Hydroxyanthranilic Acid (3-HAA) | Serum | Increased | |
| Quinolinic Acid (QA) | Serum, CSF | Increased | |
| Kynurenic Acid (KA) | Serum, CSF | Lower or No Change | |
| Tryptophan | Serum | Lower | |
| Kynurenine | Serum | Lower |
Alzheimer's Disease (AD)
AD is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Neuroinflammation is a key feature of AD pathology.
| Metabolite | Sample Type | Finding in AD Patients vs. Healthy Controls | Reference |
| Kynurenine/Tryptophan (K/T) Ratio | Peripheral Blood | Increased | |
| Kynurenic Acid (KYNA) | CSF | Increased | |
| Kynurenic Acid (KYNA) | Peripheral Blood | Decreased | |
| 3-Hydroxykynurenine (3-HK) | CSF | Lower | |
| Tryptophan | Blood | Significantly Lower |
Experimental Protocols
Accurate and reproducible measurement of kynurenine pathway metabolites is crucial for research in this field. This section provides detailed methodologies for key experimental procedures.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples due to its high sensitivity and selectivity.
4.1.1 Sample Preparation (Plasma/Serum/CSF)
-
Thaw frozen samples on ice.
-
To 100 µL of sample, add an appropriate internal standard solution (e.g., deuterated analogs of the metabolites).
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.1.2 Sample Preparation (Brain Tissue)
-
Weigh the frozen brain tissue sample.
-
Add a volume of ice-cold homogenization buffer (e.g., PBS) and internal standards.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Perform protein precipitation as described for plasma/serum/CSF (steps 3-8).
4.1.3 LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to separate the metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Kynurenine ELISA Kit Protocol
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and more accessible alternative to LC-MS/MS for the quantification of specific kynurenine pathway metabolites, such as kynurenine.
4.2.1 Principle
This is a competitive ELISA. The microtiter plate is pre-coated with a kynurenine antigen. Kynurenine in the sample or standard competes with the immobilized antigen for binding to a biotinylated anti-kynurenine antibody. The amount of bound antibody is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of kynurenine in the sample.
4.2.2 Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature. Prepare standard dilutions and wash buffer.
-
Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Add Detection Antibody: Immediately add 50 µL of Biotinylated Antibody Working Solution to each well.
-
Incubate: Cover the plate and incubate for 45 minutes at 37°C.
-
Wash: Aspirate the contents of the wells and wash the plate three times with 1X Wash Buffer.
-
Add SABC: Add 100 µL of Streptavidin-HRP Conjugate (SABC) working solution to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step (step 5).
-
Develop Color: Add 90 µL of TMB Substrate to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.
-
Calculate Results: Construct a standard curve and determine the concentration of kynurenine in the samples.
Primary Microglia Culture Protocol
Studying the effects of kynurenine pathway metabolites on microglia, the resident immune cells of the CNS, is crucial for understanding their role in neuroinflammation.
4.3.1 Isolation and Culture
-
Dissection: Isolate cerebral cortices from postnatal day 1-3 rat or mouse pups.
-
Meninges Removal: Carefully remove the meninges from the cortical tissue.
-
Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plating: Plate the mixed glial cell suspension in T75 flasks in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Astrocyte Confluence: Culture the mixed glia for 9-12 days until a confluent layer of astrocytes is formed with microglia growing on top.
-
Microglia Harvest: Harvest the microglia by shaking the flasks on an orbital shaker.
-
Re-plating: Plate the purified microglia for subsequent experiments.
4.3.2 Experimental Treatment
-
Plate microglia at the desired density in multi-well plates.
-
Allow the cells to adhere and recover for 24 hours.
-
Treat the cells with various concentrations of kynurenine pathway metabolites (e.g., KYN, KYNA, QUIN) with or without an inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
After the desired incubation time, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis.
Conclusion and Future Directions
The kynurenine pathway is a pivotal regulator of the neuroinflammatory landscape. The imbalance between its neuroprotective and neurotoxic arms is a consistent feature across a spectrum of neurodegenerative diseases. This guide has provided a foundational understanding of the KP's involvement in neuroinflammation, supported by quantitative data and detailed experimental protocols.
Future research should focus on:
-
Therapeutic Targeting: The development of specific and potent inhibitors of key enzymes in the neurotoxic branch of the KP, such as KMO, holds significant therapeutic promise.
-
Biomarker Development: Longitudinal studies are needed to validate KP metabolites as reliable biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions.
-
Cell-Specific Roles: Further elucidation of the distinct roles of different CNS cell types (neurons, astrocytes, microglia, oligodendrocytes) in KP metabolism during neuroinflammation will be critical for developing targeted therapies.
By continuing to unravel the complexities of the kynurenine pathway, the scientific community can pave the way for novel and effective therapeutic strategies to combat the devastating impact of neuroinflammatory diseases.
References
- 1. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme activities along the kynurenine pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Kynuramine as a Potential Biomarker for Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine pathway (KP), the primary metabolic route of tryptophan, is increasingly implicated in the pathophysiology of a range of neurological and psychiatric disorders. Dysregulation of this pathway can lead to an imbalance between neuroprotective and neurotoxic metabolites, contributing to neuroinflammation, excitotoxicity, and oxidative stress. Kynuramine, a biogenic amine produced via the decarboxylation of kynurenine, represents a less-explored yet potentially significant component of this pathway. This technical guide provides an in-depth overview of this compound's biochemistry, its potential role as a biomarker for neurological disorders, detailed experimental protocols for its analysis, and future directions for research. While direct clinical evidence for this compound is still emerging, this document contextualizes its potential by summarizing key quantitative data for related, well-studied kynurenine pathway metabolites.
Introduction: The Kynurenine Pathway in Neurological Health and Disease
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, a complex cascade of enzymatic reactions that produces several neuroactive compounds. The pathway's initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The subsequent metabolite, kynurenine, sits at a critical branch point. It can be metabolized into the neuroprotective kynurenic acid (KYNA) or into a series of compounds, including the neurotoxin quinolinic acid (QUIN).
An imbalance in the KP is a recurring theme in neurological disorders. Elevated levels of the excitotoxic QUIN and altered levels of the neuromodulatory KYNA have been documented in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and major depressive disorder. This has spurred interest in KP metabolites as potential biomarkers for disease diagnosis, prognosis, and as targets for therapeutic intervention.
This compound is formed from kynurenine in a side reaction catalyzed by aromatic L-amino acid decarboxylase (AADC). It is further metabolized by monoamine oxidases (MAO-A and MAO-B). Given its position in the pathway and its own bioactivity as an α-adrenoceptor inhibitor, this compound warrants closer investigation as a potential contributor to and biomarker of neurological dysfunction.
This compound Metabolism and Signaling Pathways
This compound's place within the broader kynurenine pathway is crucial to understanding its potential significance.
Formation and Degradation
-
Formation: this compound is produced from L-kynurenine through decarboxylation. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC), the same enzyme responsible for the synthesis of dopamine from L-DOPA and serotonin from 5-HTP.[1][2]
-
Degradation: this compound is a substrate for both MAO-A and MAO-B.[3][4][5] These enzymes catalyze its oxidative deamination to an unstable aldehyde intermediate. This intermediate then undergoes a spontaneous non-enzymatic cyclization to form the stable end-product, 4-hydroxyquinoline.
Signaling Pathway Visualization
The following diagrams illustrate the key metabolic pathways involving this compound.
Caption: Simplified Kynurenine Pathway highlighting this compound formation.
This compound as a Biomarker in Neurological Disorders: State of the Evidence
Direct evidence for this compound as a clinical biomarker in neurological disorders is currently limited. The vast majority of studies have focused on its precursor, kynurenine, and the downstream metabolites kynurenic acid and quinolinic acid. However, the established alterations in these related metabolites provide a strong rationale for investigating this compound. A change in the flux through the main branches of the kynurenine pathway could logically impact the amount of kynurenine shunted towards this compound production.
Quantitative Data on Related Kynurenine Pathway Metabolites
To provide context, the following tables summarize findings on key KP metabolites in major neurological and psychiatric disorders. It is important to note that direct comparisons between studies can be challenging due to variations in patient cohorts, analytical methods, and sample types.
Table 1: Kynurenine Pathway Metabolites in Schizophrenia
| Metabolite | Matrix | Finding | Patient Group (n) | Control Group (n) | Reference |
| Kynurenic Acid (KYNA) | CSF | ▲ Increased | 16 | 29 | |
| CSF | ▲ Increased | 28 | 17 | ||
| Plasma | ▼ Decreased | 106 | 103 | ||
| Kynurenine (KYN) | CSF | ▲ Increased | 16 | 29 | |
| Plasma | No significant difference | 106 | 103 |
▲ Indicates a statistically significant increase in the patient group compared to controls. ▼ Indicates a statistically significant decrease.
Table 2: Kynurenine Pathway Metabolites in Major Depressive Disorder (MDD)
| Metabolite | Matrix | Finding | Patient Group (n) | Control Group (n) | Reference |
| Kynurenine (KYN) | Plasma | ▼ Decreased (pre-treatment) | 173 | 214 | |
| Kynurenic Acid (KYNA) | Plasma | ▼ Decreased (pre-treatment) | 173 | 214 | |
| Kynurenine (KYN) | CSF | ▲ Increased (during IFN-α therapy) | 24 | 15 | |
| Quinolinic Acid (QUIN) | CSF | ▲ Increased (during IFN-α therapy) | 24 | 15 |
Note: IFN-α therapy is known to induce depressive symptoms and activate the kynurenine pathway.
Table 3: Kynurenine Pathway Metabolites in Alzheimer's Disease (AD)
| Metabolite | Matrix | Finding | Patient Group (n) | Control Group (n) | Reference |
| Kynurenic Acid (KYNA) | CSF | ▲ Higher (Meta-analysis) | 664 (22 studies) | 692 (22 studies) | |
| Quinolinic Acid (QUIN) | CSF | ▼ Lower (Meta-analysis) | 664 (22 studies) | 692 (22 studies) | |
| Kynurenine (KYN) | Plasma | ▲ Weak positive correlation with CSF KYN | 138 (SCD, MCI, Dementia) | N/A |
SCD: Subjective Cognitive Decline; MCI: Mild Cognitive Impairment
Experimental Methodologies
Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. While specific validated protocols for this compound are not widely published, methods can be adapted from existing robust protocols for other kynurenine pathway metabolites.
Biomarker Workflow
A typical workflow for biomarker analysis from clinical samples is depicted below.
Caption: General workflow for biomarker discovery and validation.
Sample Stability Considerations
For biomarker studies, pre-analytical sample handling is critical. A recent study on KP metabolites recommends that for optimal analytical data, serum or plasma are the preferred matrices over whole blood. Furthermore, processing of blood samples (i.e., centrifugation and separation of plasma/serum) should be performed immediately after collection, as delays of up to 24 hours at 4°C can lead to a decline in the concentration of several KP metabolites. Long-term storage should be at -70°C or lower.
Detailed Protocol: Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for quantifying kynurenine and other related metabolites.
Objective: To quantify the concentration of this compound in human plasma or cerebrospinal fluid (CSF) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Biological samples (Plasma or CSF)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4 (to be synthesized or custom-ordered)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in methanol/water (50:50, v/v).
-
Perform serial dilutions to create a calibration curve (e.g., 8-10 non-zero concentrations) in a surrogate matrix (e.g., charcoal-stripped plasma or artificial CSF).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a stock solution of the internal standard (e.g., 1 µg/mL in methanol).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw samples, calibrators, and QCs on ice.
-
To 50 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 2% B, ramp to 95% B over 4 minutes, hold for 1 minute, return to 2% B and re-equilibrate for 2 minutes. (Gradient must be optimized).
-
-
MS/MS Conditions (ESI Positive Mode):
-
Ionization Source Parameters: Optimize spray voltage, source temperature, and gas flows.
-
Multiple Reaction Monitoring (MRM) Transitions: These must be determined empirically by infusing the pure this compound standard. Based on its structure (MW 164.21), likely precursor and product ions would be:
-
This compound: Q1: 165.1 -> Q3: 148.1 (loss of NH3)
-
This compound-d4 (IS): Q1: 169.1 -> Q3: 152.1
-
-
Optimize collision energy (CE) and declustering potential (DP) for each transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and its internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
Alternative Protocol: MAO Activity Assay Using this compound
As this compound is a well-established substrate for MAO enzymes, measuring MAO activity can be an indirect way to assess aspects of the kynurenine pathway. This is particularly useful for screening potential therapeutic compounds that target MAO.
Objective: To measure the activity of MAO-A or MAO-B by monitoring the formation of 4-hydroxyquinoline from the this compound substrate.
Principle: The deamination of this compound by MAO produces an intermediate that cyclizes to 4-hydroxyquinoline, a fluorescent and UV-absorbent product.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
This compound dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Selective inhibitors for control experiments (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates (for fluorescence) or UV-transparent plates (for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Procedure (Fluorometric Assay):
-
Add 50 µL of potassium phosphate buffer to each well.
-
Add 50 µL of test compound dilutions or a selective inhibitor (for control wells).
-
Add 50 µL of the enzyme solution (e.g., 5 µg/mL for MAO-A).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution (final concentration e.g., 80 µM for MAO-A).
-
Incubate at 37°C for 20-30 minutes, protected from light.
-
Terminate the reaction by adding 75 µL of 2N NaOH.
-
Read the fluorescence of 4-hydroxyquinoline at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate enzyme activity or percentage inhibition relative to vehicle controls.
Challenges and Future Directions
The potential of this compound as a biomarker is promising but requires significant further research.
-
Lack of Clinical Data: The most significant challenge is the absence of studies quantifying this compound in patient populations with neurological disorders. Future research must prioritize measuring this compound alongside other KP metabolites in large, well-characterized patient cohorts.
-
Methodological Standardization: Validated, standardized, and commercially available assays for this compound are needed to ensure reproducibility across different research laboratories.
-
Preclinical Studies: Animal models of neurological diseases provide a crucial platform to study the dynamics of this compound levels in relation to disease progression and therapeutic intervention. Studies in rodent models could elucidate whether brain and plasma levels of this compound correlate and how they are affected by neuroinflammation.
-
Functional Role: Beyond its role as a metabolite, the direct biological actions of this compound, such as its α-adrenoceptor antagonism, need to be explored in the context of neurological disease symptoms.
Conclusion
This compound is a strategically positioned metabolite at the intersection of the neuroactive kynurenine pathway and monoamine oxidase activity. While the broader pathway is clearly dysregulated in a host of neurological disorders, the specific role of this compound remains largely unexplored. The lack of direct quantitative data in patient populations is a major research gap. However, the established involvement of its metabolic neighbors, coupled with its own bioactivity, provides a compelling rationale for its investigation. By employing robust analytical methodologies, such as the LC-MS/MS protocol outlined here, and conducting systematic studies in both preclinical models and human subjects, the scientific community can elucidate whether this compound holds true potential as a novel biomarker for diagnosing, stratifying, or monitoring neurological disorders.
References
- 1. Enhancing Aromatic L‐amino Acid Decarboxylase Activity: Implications for L‐DOPA Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. benchchem.com [benchchem.com]
Kynuramine: An In-Depth Technical Guide to its Chemical Properties and In Vitro Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynuramine, a biogenic amine derived from the metabolic breakdown of tryptophan, is a molecule of significant interest in neuroscience and pharmacology. As a key metabolite in the kynurenine pathway, it serves as a substrate for monoamine oxidase (MAO) and is implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties and in vitro stability of this compound, offering detailed experimental protocols and data to support researchers and drug development professionals.
Chemical Properties of this compound
This compound, with the IUPAC name 3-amino-1-(2-aminophenyl)propan-1-one, is an aromatic ketone containing an aniline structure.[1][2] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molar Mass | 164.20 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 363-36-0 |
This compound is often supplied as a dihydrobromide salt (C₉H₁₂N₂O · 2HBr), which is a crystalline solid soluble in water.
In Vitro Stability of this compound
Understanding the stability of this compound in various in vitro conditions is crucial for designing and interpreting experiments accurately. While comprehensive quantitative data on its intrinsic chemical stability under forced degradation conditions is not extensively published, its behavior in enzymatic assays and its relationship with other kynurenine pathway metabolites provide some insights.
pH Dependence in Enzymatic Reactions
The activity of monoamine oxidase (MAO) on this compound is pH-dependent. Studies have shown that the protonated form of the amine is the substrate for MAO-A. Efficient catalysis by MAO-A is dependent on the deprotonation of a group with a pKa of approximately 7.5. This suggests that the stability and reactivity of this compound in enzymatic assays will be significantly influenced by the pH of the buffer system.
Thermal Stability
While specific studies on the thermal degradation kinetics of this compound are limited, research on related kynurenine pathway enzymes indicates their general resistance to heating. For instance, murine kynurenine aminotransferases (KATs) show activity at temperatures up to 60-70°C. This suggests that this compound, as a substrate in enzymatic assays involving these enzymes, may be stable at physiological and slightly elevated temperatures for the duration of the experiment. However, prolonged exposure to high temperatures could lead to degradation.
Photostability
The photostability of kynurenine pathway metabolites is an area of active research. Kynurenic acid and kynurenine yellow, which are structurally related to this compound, are known to be photoactive and less photostable than their parent molecule, kynurenine. Exposure to light can lead to the photodegradation of tryptophan and its metabolites, including the formation of N-formylkynurenine and kynurenine. Given the photosensitive nature of related compounds, it is advisable to protect this compound solutions from light to prevent potential degradation.
Experimental Protocols
Synthesis of this compound Dihydrobromide
A common method for the synthesis of this compound dihydrobromide involves the ozonolysis of N-carbobenzoxytryptamine.
Workflow for this compound Dihydrobromide Synthesis
Caption: Synthesis of this compound dihydrobromide from tryptamine.
Monoamine Oxidase (MAO) Inhibition Assay using this compound
This compound is a widely used substrate for assessing the activity of MAO-A and MAO-B. The assay can be performed using either spectrophotometry or fluorometry.
Spectrophotometric Assay Protocol:
This continuous assay monitors the oxidation of this compound to 4-hydroxyquinoline.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme source (e.g., human liver microsomes or recombinant MAO), buffer (e.g., phosphate buffer, pH 7.4), and the test compound or vehicle.
-
Pre-incubation: Pre-incubate the reaction mixture for a specified time (e.g., 5 minutes) at 37°C.
-
Initiation: Initiate the reaction by adding this compound as the substrate.
-
Detection: Monitor the formation of 4-hydroxyquinoline by measuring the increase in absorbance at approximately 314-316 nm.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values for inhibitory compounds.
Workflow for Spectrophotometric MAO Assay
Caption: Workflow of a spectrophotometric MAO inhibition assay.
This compound's Interaction with Reactive Oxygen Species (ROS)
Kynurenine, the precursor to this compound, has been shown to scavenge hydroxyl radicals and peroxynitrite. While specific quantitative data for this compound's scavenging activity is limited, its structural similarity to other antioxidant kynurenine metabolites suggests it may also possess the ability to interact with ROS.
Proposed Signaling Pathway of Kynurenine Pathway and ROS
Caption: Simplified overview of the kynurenine pathway and its interaction with ROS.
Analytical Methods for Stability Assessment
To perform a comprehensive stability study of this compound, a stability-indicating analytical method is required. High-performance liquid chromatography (HPLC) with UV or diode-array detection (DAD) is a suitable technique for this purpose.
General Guidelines for a Stability-Indicating HPLC Method:
-
Column: A C18 reversed-phase column is commonly used for the separation of kynurenine pathway metabolites.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound should be used. A DAD allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis.
-
Forced Degradation: To validate the stability-indicating nature of the method, this compound should be subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, according to ICH guidelines. The method should be able to separate this compound from its degradation products.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Logical Relationship for Developing a Stability-Indicating Method
Caption: Logical workflow for developing a stability-indicating HPLC method.
Conclusion
This compound is a valuable tool for in vitro pharmacological studies, particularly in the context of monoamine oxidase activity. While its intrinsic chemical stability is not yet fully characterized, understanding its behavior in enzymatic assays and its relationship with other kynurenine pathway metabolites provides a foundation for its effective use in research. The experimental protocols and analytical considerations outlined in this guide are intended to assist researchers in designing robust and reliable in vitro studies involving this compound. Further research into the forced degradation and detailed reaction kinetics of this compound will be invaluable for a more complete understanding of its stability profile.
References
Methodological & Application
Application Notes and Protocols for Kynuramine-Based Fluorescent Assay for Monoamine Oxidase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters and dietary amines.[1][2] The two isoforms, MAO-A and MAO-B, are significant targets in drug discovery for the treatment of neurological disorders such as depression and Parkinson's disease.[1][2] This document provides a detailed protocol for a sensitive and continuous fluorescent assay to measure the activity of MAO-A and MAO-B using kynuramine as a substrate. This assay is based on the principle that MAO catalyzes the oxidative deamination of this compound to an unstable aldehyde intermediate, which then undergoes spontaneous intramolecular cyclization to form the highly fluorescent product, 4-hydroxyquinoline.[3] The increase in fluorescence intensity is directly proportional to the MAO activity.
Biochemical Pathway
The enzymatic reaction and subsequent spontaneous rearrangement are depicted below.
References
- 1. evotec.com [evotec.com]
- 2. A sensitive fluorometric assay for serum monoamine oxidase with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Spectrophotometric Measurement of Monoamine Oxidase A (MAO-A) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a key enzyme in the metabolic degradation of neurotransmitters such as serotonin and norepinephrine.[1][2] Its role in regulating neurotransmitter levels makes it a significant target in the development of therapeutics for depression and other neurological disorders.[2][3] A reliable method for quantifying MAO-A activity is crucial for screening potential inhibitors and understanding its biochemical functions. This document provides a detailed protocol for a continuous spectrophotometric assay to determine MAO-A activity using kynuramine as a substrate.[4]
The assay is based on the MAO-A catalyzed oxidative deamination of this compound. This reaction produces an unstable intermediate aldehyde, which then undergoes spontaneous intramolecular cyclization to form 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be continuously monitored by measuring the increase in absorbance at approximately 314-316 nm. This method offers a straightforward and dependable approach for assessing MAO-A activity and is suitable for inhibitor screening.
Signaling Pathway
The enzymatic reaction involves the conversion of this compound to 4-hydroxyquinoline, which is the basis for the spectrophotometric measurement.
Figure 1: Enzymatic conversion of this compound by MAO-A.
Experimental Workflow
The following diagram outlines the major steps for conducting the MAO-A activity assay.
Figure 2: Workflow for the spectrophotometric MAO-A assay.
Experimental Protocols
Materials and Reagents
-
Recombinant human MAO-A
-
This compound dihydrobromide
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Clorgyline (as a specific MAO-A inhibitor for control experiments)
-
96-well UV-transparent microplate
-
Spectrophotometer with kinetic reading capabilities at 316 nm and temperature control
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound dihydrobromide in the assay buffer. Prepare fresh daily and protect from light.
-
MAO-A Enzyme Solution: Dilute the recombinant MAO-A to the desired concentration in the assay buffer. Keep on ice until use. The optimal concentration should be determined empirically but is often in the range of 5-20 µg/mL.
-
(Optional) Inhibitor Solutions: Prepare stock solutions of inhibitors (e.g., clorgyline) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the assay buffer.
Assay Procedure
-
Assay Plate Setup:
-
Add 180 µL of assay buffer to each well of a 96-well UV-transparent microplate.
-
For inhibitor studies, add the desired concentration of the inhibitor or vehicle control to the respective wells.
-
Add 10 µL of the diluted MAO-A enzyme solution to each well, except for the blank wells (add 10 µL of assay buffer instead).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes. This step is particularly important when pre-incubating with inhibitors.
-
Reaction Initiation: Start the reaction by adding 10 µL of the this compound solution to each well to achieve the desired final concentration (e.g., 50-100 µM).
-
Spectrophotometric Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 316 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
MAO-A activity can be calculated using the molar extinction coefficient of 4-hydroxyquinoline.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
Summary of Assay Parameters
| Parameter | Recommended Value | Notes |
| Wavelength | 316 nm | For detection of 4-hydroxyquinoline. |
| Temperature | 37°C | Optimal for enzyme activity. |
| pH | 7.4 | Standard physiological pH. |
| This compound Conc. | 50 - 100 µM | Should be near the Km value for MAO-A if known. |
| MAO-A Conc. | 5 - 20 µg/mL | Should provide a linear reaction rate for the duration of the assay. |
| Pre-incubation Time | 5 minutes | Allows for temperature equilibration and inhibitor binding. |
| Reaction Time | 15 - 30 minutes | Ensure measurements are within the linear range. |
Typical Results
The following table illustrates hypothetical data for an MAO-A inhibition experiment using clorgyline.
| Clorgyline [nM] | Rate (mAbs/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 0.1 | 8.2 | 21.9 |
| 1 | 5.3 | 49.5 |
| 10 | 1.1 | 89.5 |
| 100 | 0.2 | 98.1 |
| 1000 | 0.1 | 99.0 |
Troubleshooting
-
High Background Absorbance: Ensure the purity of reagents. This compound solutions should be freshly prepared as they can degrade over time.
-
Low Signal/No Activity: Check the activity of the MAO-A enzyme. Ensure the buffer pH and temperature are optimal.
-
Non-linear Reaction Rate: The enzyme or substrate concentration may be too high. Optimize these parameters to ensure the reaction rate is linear for the duration of the measurement. The accumulation of product can also cause inhibition.
Conclusion
The spectrophotometric assay using this compound provides a robust and continuous method for measuring MAO-A activity. Its simplicity and reliability make it an excellent choice for academic research and high-throughput screening in drug discovery. Careful optimization of assay conditions is essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of MAO Inhibitors with a Kynuramine Substrate Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting high-throughput screening (HTS) of monoamine oxidase (MAO) inhibitors using a kynuramine substrate-based assay. This method is robust, reproducible, and suitable for identifying and characterizing inhibitors of both MAO-A and MAO-B isoforms.
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] The two isoforms, MAO-A and MAO-B, are important therapeutic targets. Selective inhibitors of MAO-A are used in the treatment of depression, while selective MAO-B inhibitors are employed in managing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[4][5] High-throughput screening assays are essential for the discovery of novel and selective MAO inhibitors from large compound libraries.
The this compound-based assay is a widely used method for screening MAO inhibitors. This compound serves as a non-selective substrate for both MAO-A and MAO-B. The enzymatic reaction produces an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline (4-HQ). The formation of 4-HQ can be monitored using various detection methods, including spectrophotometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it amenable to HTS formats.
Assay Principle
The core of this assay is the enzymatic conversion of this compound by MAO. The reaction proceeds in two steps: first, the oxidative deamination of this compound by MAO to produce an aldehyde intermediate, ammonia, and hydrogen peroxide. Second, the aldehyde intermediate undergoes a non-enzymatic intramolecular condensation to form the stable product, 4-hydroxyquinoline (4-HQ). The rate of 4-HQ formation is directly proportional to the MAO enzyme activity. Potential inhibitors will decrease the rate of this reaction.
References
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Kynuramine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of kynuramine in human plasma. This compound, a key metabolite in the kynurenine pathway, is implicated in various neurological and immunological processes. The method described herein utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This protocol has been developed to provide a robust and reliable tool for researchers studying the role of this compound in health and disease, as well as for professionals in drug development targeting the kynurenine pathway.
Introduction
The kynurenine pathway is the primary route for tryptophan metabolism in the body, producing several neuroactive compounds.[1][2][3] Dysregulation of this pathway has been linked to a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[2][4] this compound is a downstream metabolite of kynurenine, and its accurate quantification in biological matrices like plasma is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma, offering high sensitivity and specificity.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid
-
Human plasma (K3EDTA)
-
Water (LC-MS grade)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.
Sample Preparation
-
Aliquot 100 µL of human plasma, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 °C |
| IonSpray Voltage | 5000 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 163.1 | 146.1 | 15 |
| This compound-d4 (IS) | 167.1 | 150.1 | 15 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Calibration Curve
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently ≥ 0.99.
Table 5: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
Table 6: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| MQC | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| HQC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in both research and clinical settings. This method will be a valuable tool for elucidating the role of this compound in various physiological and pathological states and for the development of novel therapeutics targeting the kynurenine pathway.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Differentiating MAO-A and MAO-B Activity Using Kynuramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters and other biogenic amines.[1][2] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities, making them important targets in the development of therapeutics for neurological disorders such as depression and Parkinson's disease.[2][3][4] This application note provides a detailed protocol for a robust and sensitive fluorometric assay to differentiate between MAO-A and MAO-B activity using kynuramine as a common substrate.
This compound is a valuable tool as it is a substrate for both MAO-A and MAO-B. The enzymatic deamination of this compound produces an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent product. By employing selective inhibitors for each isoform, it is possible to distinguish their individual contributions to the total MAO activity in a given sample. Clorgyline is a specific inhibitor of MAO-A, while selegiline and safinamide are potent and selective inhibitors of MAO-B.
Principle of the Assay
The assay is based on the measurement of the fluorescent product, 4-hydroxyquinoline, generated from the oxidative deamination of this compound by MAO enzymes. To differentiate between the activities of MAO-A and MAO-B, the assay is performed in the presence and absence of selective inhibitors. The total MAO activity is measured without any inhibitors. The activity of MAO-B is determined in the presence of the MAO-A specific inhibitor, clorgyline. Conversely, the activity of MAO-A is measured in the presence of a MAO-B specific inhibitor, such as selegiline or safinamide. The difference between the total activity and the activity in the presence of a specific inhibitor allows for the quantification of the activity of the other isoform.
Signaling Pathway
References
Application Notes and Protocols for a Continuous Kynuramine-Based Monoamine Oxidase (MAO) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters and are thus significant targets in the development of drugs for neurological disorders.[1] The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[1] Selective inhibitors of MAO-A are explored for treating depression and anxiety, while MAO-B inhibitors are investigated for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[1][2]
This document provides a detailed protocol for a continuous, fluorescence-based assay for determining the activity of both MAO-A and MAO-B using kynuramine as a substrate. This assay is rapid, reproducible, and sensitive, making it suitable for high-throughput screening of potential MAO inhibitors.[3]
Principle of the Assay
The assay is based on the MAO-catalyzed oxidative deamination of this compound. This enzymatic reaction produces an unstable aldehyde intermediate, which then undergoes a spontaneous intramolecular cyclization to form 4-hydroxyquinoline. The formation of 4-hydroxyquinoline, a fluorescent molecule, can be continuously monitored, providing a direct measure of MAO activity. The rate of increase in fluorescence is proportional to the enzyme activity.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound dihydrobromide (substrate)
-
Clorgyline hydrochloride (selective MAO-A inhibitor)
-
Selegiline hydrochloride (selective MAO-B inhibitor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Equilibrate all reagents to room temperature before use.
-
This compound Stock Solution: Prepare a stock solution of this compound dihydrobromide in the assay buffer. The final concentration in the assay will typically be below the Michaelis-Menten constant (Km).
-
Enzyme Working Solutions: Dilute the recombinant MAO-A and MAO-B enzymes in the assay buffer to the desired working concentrations.
-
Inhibitor Stock Solutions: Prepare stock solutions of clorgyline and selegiline in DMSO. Further dilute these stock solutions in the assay buffer to the required concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).
Assay Procedure for Continuous Monitoring of MAO Activity
This protocol is designed for a 96-well plate format.
-
Assay Plate Setup:
-
Add 50 µL of the appropriate enzyme working solution (MAO-A or MAO-B) to each well.
-
For inhibitor studies, add 50 µL of the test compound or control inhibitor solution at various concentrations to the designated wells. For the determination of basal enzyme activity, add 50 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 100 µL of the this compound solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time. The fluorescence of 4-hydroxyquinoline can be measured with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm. The exact wavelengths may need to be optimized for the specific instrument used. Record readings every 1-2 minutes for a total of 20-30 minutes.
Data Presentation
Enzyme Kinetic Parameters
| Parameter | MAO-A | MAO-B | Reference |
| Km for this compound | 23.1 ± 0.8 µM | 18.0 ± 2.3 µM | |
| Vmax | 10.2 ± 0.2 nmol/min/mg | 7.35 ± 0.69 nmol/min/mg |
Control Inhibitor IC50 Values
| Inhibitor | Target | Reported IC50 | Reference |
| Clorgyline | MAO-A | ~11 nM | |
| 0.02 ± 0.00 µM | |||
| Selegiline | MAO-B | ~404 nM | |
| 11.25 nmol/l |
Signaling Pathway and Experimental Workflow
Caption: MAO-catalyzed conversion of this compound.
Caption: Experimental workflow for the MAO assay.
Data Analysis
-
Calculate Reaction Rates: The rate of the enzymatic reaction is determined by the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: For inhibitor studies, the percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without any inhibitor). % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
IC50 Determination: The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve.
Conclusion
The continuous this compound-based assay offers a robust and sensitive method for measuring MAO-A and MAO-B activity and for screening potential inhibitors. The detailed protocol and data analysis guide provided here will be a valuable resource for researchers in the field of drug discovery and neuropharmacology.
References
Preparation of Kynuramine Dihydrobromide for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and experimental use of kynuramine dihydrobromide. This document includes detailed information on its synthesis, physicochemical properties, and established protocols for its application in biochemical assays, particularly for the measurement of monoamine oxidase (MAO) activity.
Physicochemical Properties and Storage
This compound dihydrobromide is a crystalline solid. Proper storage and handling are crucial for maintaining its stability and purity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O · 2HBr | [1] |
| Molecular Weight | 326.03 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥97% (TLC) | |
| Solubility | Water: 50 mg/mL (clear to slightly hazy) | |
| Storage Temperature | -20°C |
Synthesis of this compound Dihydrobromide
The following protocol is based on the synthesis described by Fong and Copp. This multi-step synthesis starts from tryptamine.
Experimental Protocol: Synthesis of this compound Dihydrobromide
-
Step 1: N-acylation of Tryptamine.
-
To a mixture of tryptamine (3.20 g, 20 mmol) in ethyl acetate (40 mL), add 1.0 M sodium hydroxide (25 mL) and methyl chloroformate (2 mL, 26 mmol).
-
Stir the reaction mixture at room temperature (23°C) for 14 hours.
-
After 14 hours, pour the reaction mixture into a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated intermediate.
-
-
Step 2: Ozonolysis.
-
Dissolve the N-acylated intermediate in acetic acid at 0°C.
-
Bubble ozone through the solution until the starting material is consumed (monitored by TLC).
-
Add concentrated hydrochloric acid and heat the mixture at 40°C for 1.5 hours under a nitrogen atmosphere.
-
-
Step 3: Hydrolysis.
-
To the reaction mixture from Step 2, add aqueous hydrochloric acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
-
Step 4: Formation of Dihydrobromide Salt.
-
Dissolve the product from Step 3 in acetic acid saturated with hydrogen bromide.
-
Heat the mixture at 80°C for 18 hours under a nitrogen atmosphere.
-
Cool the mixture to induce crystallization of this compound dihydrobromide.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Synthesis workflow for this compound dihydrobromide.
Experimental Applications: Monoamine Oxidase (MAO) Activity Assay
This compound is a widely used substrate for the fluorometric or spectrophotometric determination of monoamine oxidase (MAO) activity. The enzymatic reaction converts this compound to 4-hydroxyquinoline, a fluorescent product.
Experimental Protocol: Fluorometric MAO Activity Assay
-
Reagent Preparation:
-
This compound Dihydrobromide Stock Solution: Prepare a 3.5 mM solution in distilled water.
-
Assay Buffer: 0.2 M sodium pyrophosphate buffer, pH 8.5.
-
Enzyme Source: This can be tissue homogenates (e.g., brain), blood serum, or purified MAO-A or MAO-B.
-
Stopping Reagent: 10% (w/v) perchloric acid.
-
Standard: 0.3 µM 4-hydroxyquinoline in 1 M sodium hydroxide.
-
-
Assay Procedure:
-
In a reaction tube, mix 0.7 mL of assay buffer and 0.5 mL of the enzyme sample.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.2 mL of the 3.5 mM this compound solution.
-
Incubate at 37°C for 120 minutes.
-
Stop the reaction by adding 1.0 mL of 10% perchloric acid.
-
Centrifuge the tubes to pellet any precipitated protein.
-
-
Fluorescence Measurement:
-
Transfer the supernatant to a quartz cuvette.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrophotofluorometer with an excitation wavelength of approximately 315 nm and an emission wavelength of around 380 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 4-hydroxyquinoline.
-
Calculate the MAO activity in the samples based on the standard curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of one picomole of 4-hydroxyquinoline per minute under the specified conditions.
-
Workflow for the fluorometric MAO activity assay.
Signaling Pathways and Biological Activity
This compound is a metabolite in the kynurenine pathway of tryptophan degradation. The primary and most well-characterized biological role of this compound in experimental settings is as a substrate for monoamine oxidases (MAO-A and MAO-B). By acting as a substrate, it allows for the measurement of MAO activity, which is crucial in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.
Beyond its role as an MAO substrate, some studies have suggested other direct biological activities of this compound, including:
-
α-adrenoceptor inhibition: this compound has been shown to have an inhibitory effect on α-adrenoceptors.
-
Serotonin receptor agonism: It may act as a partial agonist on serotonin receptors in cerebral arteries.
The broader kynurenine pathway, of which this compound is a part, is implicated in numerous physiological and pathological processes, including immune response and neurotransmission. Metabolites of this pathway can have neuroactive properties, modulating glutamatergic neurotransmission.
References
Application Note: A Fluorometric In Vitro Assay for the Determination of Monoamine Oxidase (MAO) Inhibition Using Kynuramine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidases (MAO) are a family of enzymes bound to the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters and other exogenous amines.[1][2] Two isoforms, MAO-A and MAO-B, exist and are distinguished by their tissue distribution, substrate preferences, and inhibitor selectivity.[1][2] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors valuable in the treatment of depression and anxiety.[1] Conversely, MAO-B is a key target for therapies aimed at managing neurodegenerative conditions like Parkinson's and Alzheimer's diseases. Given their therapeutic importance, the development of selective MAO inhibitors is a significant area of drug discovery.
This application note provides a detailed protocol for a robust and high-throughput-compatible in vitro assay to determine the inhibitory potential of test compounds against MAO-A and MAO-B. The assay is based on the oxidative deamination of the non-fluorescent substrate, kynuramine, into the highly fluorescent product, 4-hydroxyquinoline (4-HQ). The rate of 4-HQ formation is directly proportional to MAO activity, and a reduction in its fluorescence signal in the presence of a test compound indicates inhibition.
Assay Principle
This compound is a non-selective substrate for both MAO-A and MAO-B. The MAO-catalyzed reaction involves an oxidative deamination of this compound, which produces an unstable intermediate aldehyde. This intermediate then undergoes a spontaneous, non-enzymatic intramolecular condensation to form the stable and fluorescent product, 4-hydroxyquinoline. The fluorescence of 4-HQ can be measured to quantify enzyme activity.
Caption: Biochemical conversion of this compound by MAO enzymes.
Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cell expression systems, Supersomes™).
-
Substrate: this compound dihydrobromide.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Controls:
-
MAO-A specific inhibitor: Clorgyline.
-
MAO-B specific inhibitor: Selegiline (l-Deprenyl) or Pargyline.
-
-
Stop Solution: 2N Sodium Hydroxide (NaOH).
-
Plate: 96-well or 384-well black, flat-bottom microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader.
Experimental Protocols
This protocol is designed for a 96-well plate format and can be scaled as needed. A typical experimental workflow involves pre-incubating the enzyme with the inhibitor before initiating the reaction with the substrate.
Caption: Step-by-step experimental workflow for the MAO inhibition assay.
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH to 7.4. Keep refrigerated.
-
Enzyme Working Solutions: Thaw recombinant human MAO-A and MAO-B on ice. Dilute the enzymes in phosphate buffer to the desired final concentration (e.g., 5 µg/mL for MAO-A and 12.5 µg/mL for MAO-B). Keep on ice.
-
Test Compound/Inhibitor Solutions: Prepare stock solutions of test compounds and positive controls (Clorgyline, Selegiline) in 100% DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay well should not exceed 1% to avoid enzyme inhibition.
-
This compound Stock Solution: Prepare a stock solution of this compound in phosphate buffer. For the assay, create a working solution that will result in a final concentration near the Km value (e.g., 80 µM for MAO-A and 50 µM for MAO-B) after addition to the wells.
Assay Procedure
-
Plate Setup: To each well of a 96-well black microplate, add the components in the following order:
-
50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
50 µL of the test compound or positive control solution at various concentrations. For control wells (100% activity), add 50 µL of buffer. For blank wells (no enzyme activity), add 100 µL of buffer.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the this compound working solution to all wells except the blanks (add buffer to blanks). This initiates the enzymatic reaction.
-
Reaction Incubation: Immediately mix the plate and incubate at 37°C for 20 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2N NaOH to each well.
-
Data Acquisition: Read the fluorescence of the plate using a microplate reader. Set the excitation wavelength to approximately 310-320 nm and the emission wavelength to 380-400 nm.
Data Analysis
The raw fluorescence units (RFU) are used to calculate the percent inhibition for each concentration of the test compound. The half-maximal inhibitory concentration (IC₅₀) is then determined from a dose-response curve.
Caption: Logical workflow for data analysis from raw fluorescence to IC50.
-
Background Subtraction: Subtract the average RFU of the blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (RFU_test_compound / RFU_100%_activity_control)) * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation
The following tables provide typical parameters and reference values for the this compound MAO inhibition assay.
Table 1: Recommended Assay Parameters
| Parameter | MAO-A | MAO-B | Reference |
|---|---|---|---|
| Enzyme Concentration | ~5 µg/mL | ~12.5 µg/mL | |
| This compound Concentration | 80 µM | 50 µM | |
| Pre-incubation Time | 10 minutes | 10 minutes | |
| Reaction Time | 20 minutes | 20 minutes |
| Temperature | 37°C | 37°C | |
Table 2: Kinetic Constants for this compound
| Parameter | MAO-A | MAO-B | Reference |
|---|---|---|---|
| Kₘ (Michaelis Constant) | 23.1 ± 0.8 µM | 18.0 ± 2.3 µM |
| Vₘₐₓ (Maximum Velocity) | 10.2 ± 0.2 nmol/mg/min | 7.35 ± 0.69 nmol/mg/min | |
Table 3: Reference IC₅₀ Values for Standard Inhibitors
| Inhibitor | Target | Reported IC₅₀ | Reference |
|---|---|---|---|
| Clorgyline | MAO-A | 4.5 ± 0.3 nM | |
| Selegiline (l-Deprenyl) | MAO-B | 19.6 ± 1.0 nM | |
| Pterostilbene | MAO-B | 0.138 ± 0.013 µM | |
| Resveratrol | MAO-A | 0.313 ± 0.008 µM |
| Tranylcypromine | Non-selective | MAO-A: ~200 nM, MAO-B: ~180 nM | |
Disclaimer: This application note is for research purposes only. The concentrations and incubation times may require optimization depending on the specific enzyme source, substrate lot, and laboratory conditions.
References
Application Notes: Kynuramine as a Fluorescent Probe for Amine Oxidase Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction Kynuramine is a biogenic amine and a metabolite of tryptophan that serves as an excellent fluorogenic substrate for certain classes of amine oxidases.[1] In its native state, this compound is weakly fluorescent. However, upon enzymatic oxidation, it undergoes an intramolecular cyclization to form 4-hydroxyquinoline, a product that exhibits strong fluorescence.[2][3] This "off-to-on" fluorescent signal provides a direct and continuous method for measuring enzyme activity, making this compound a valuable tool for high-throughput screening (HTS) and detailed kinetic analysis of enzymes, particularly Monoamine Oxidases (MAO).
Application in Monoamine Oxidase (MAO) Enzyme Kinetics
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] As such, they are significant targets for drugs treating depression, Parkinson's disease, and other neurological disorders.[2] this compound is a substrate for both MAO-A and MAO-B, enabling the characterization of their activity and the screening of potential inhibitors.
Principle of Assay The assay is based on the MAO-catalyzed oxidative deamination of this compound. The initial product, an unstable aldehyde, spontaneously cyclizes to form the highly fluorescent 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to the MAO enzyme activity.
Caption: Enzymatic conversion of this compound to 4-hydroxyquinoline by MAO.
Data Presentation: MAO Inhibition
This compound-based assays are highly effective for determining the inhibitory potential of test compounds against MAO-A and MAO-B. The potency of an inhibitor is typically expressed as its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Inhibitor Type |
| Clorgyline | MAO-A | ~1-10 | Selective, Irreversible |
| Safinamide | MAO-B | ~50-100 | Selective, Reversible |
| Table 1: Representative IC₅₀ values for known MAO inhibitors using the this compound assay. Data is illustrative based on graphical representations. |
Data Presentation: Michaelis-Menten Kinetics
The relationship between the substrate (this compound) concentration and the reaction velocity can be fitted to the Michaelis-Menten model to determine key kinetic parameters.
| Parameter | Description | Typical Observation |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Indicates substrate affinity. | This compound generally shows micromolar (µM) affinity for both MAO-A and MAO-B. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration and purity. |
| Table 2: Michaelis-Menten kinetic parameters for this compound with MAO enzymes. |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol describes a method for determining the IC₅₀ of a test compound against MAO-A or MAO-B in a 96-well plate format.
Caption: General workflow for a this compound-based MAO inhibition assay.
I. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
This compound Dihydrochloride (Substrate): Prepare a 10 mM stock solution in deionized water. Further dilute in Assay Buffer to the desired working concentration. The final concentration in the assay typically ranges from 50-80 µM.
-
MAO Enzymes: Use recombinant human MAO-A or MAO-B. Dilute the enzyme stock in Assay Buffer to a working concentration that yields a robust linear signal within the desired incubation time.
-
Test Compounds (Inhibitors): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 8-point) in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Positive Controls: Prepare solutions of Clorgyline (for MAO-A) and Safinamide or Selegiline (for MAO-B) as positive control inhibitors.
-
Stop Solution (Optional): 2 N NaOH. This can be used to terminate the reaction before reading.
II. Assay Procedure
-
Dispense 50 µL of Assay Buffer into the wells of a black, flat-bottom 96-well microplate.
-
Add 25 µL of the diluted test compound, positive control, or vehicle (buffer with the same % DMSO) to the appropriate wells.
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Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to all wells.
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Mix gently and pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the this compound working solution to all wells.
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Incubate the plate for 20-30 minutes at 37°C, protected from light.
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(Optional) Terminate the reaction by adding 75 µL of 2 N NaOH.
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~310-340 nm
-
Emission Wavelength: ~380-400 nm
-
III. Data Analysis
-
Subtract the average fluorescence of the "no enzyme" control wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_of_Test_Compound / Signal_of_Vehicle_Control))
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Application in Other Amine Oxidases
Plasma Amine Oxidase
This compound has been effectively used as a fluorescent probe to study the catalytic site of plasma amine oxidase (also known as semicarbazide-sensitive amine oxidase, SSAO). Binding of this compound to the enzyme under anaerobic conditions causes significant spectroscopic changes, allowing for the determination of binding kinetics.
Data Presentation: Binding Kinetics The fluorescence enhancement upon substrate binding can be used to measure the association constant.
| Enzyme | Parameter | Value | Conditions |
| Plasma Amine Oxidase (Swine) | Kₐ (Association Constant) | 1.8 x 10⁵ M⁻¹ | Anaerobic |
| Table 3: Binding constant for this compound with plasma amine oxidase. |
Diamine Oxidase (DAO)
While this compound can be oxidized by amine oxidases, studies have shown that it is a very weak substrate for hog kidney diamine oxidase (DAO). The activity observed is significantly lower compared to that with MAO or specific DAO substrates like putrescine. Therefore, this compound is not recommended as a primary fluorescent probe for routine DAO activity assays.
Inapplicable Enzyme Systems
Cytochrome P450 (CYP450) & Vesicular Monoamine Transporters (VMAT) Current scientific literature does not support the use of this compound as a fluorescent probe for studying the kinetics of CYP450 enzymes or Vesicular Monoamine Transporters (VMAT). These enzyme and transporter families are typically studied using other specific fluorogenic or radiolabeled substrates tailored to their unique catalytic activities and substrate specificities.
References
Application Note: UPLC-PDA-MS Method for the Quantification of Kynuramine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry (UPLC-PDA-MS) method for the quantification of kynuramine and its key metabolites, N(1)-acetyl-N(2)-formyl-5-methoxythis compound (AFMK) and N(1)-acetyl-5-methoxythis compound (AMK). This compound, a metabolite of tryptophan, and its derivatives are involved in various physiological and pathological processes.[1] This method provides the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection to enable researchers to accurately measure these compounds in biological matrices.
Introduction
This compound is a biogenic amine formed through the decarboxylation of kynurenine, a central metabolite in the kynurenine pathway of tryptophan degradation.[1] The kynurenine pathway is responsible for the majority of tryptophan catabolism and its metabolites are implicated in a range of neurological and inflammatory conditions.[2][3] this compound and its downstream metabolites, such as AFMK and AMK, which are also metabolites of melatonin, are of growing interest due to their potential roles in cellular protection and signaling.[4] Accurate quantification of these molecules is crucial for understanding their biological functions and for the development of novel therapeutics. This UPLC-PDA-MS method offers high sensitivity, selectivity, and throughput for the analysis of this compound and its metabolites in complex biological samples.
Signaling Pathway
The metabolic pathway illustrates the formation of this compound from tryptophan via the kynurenine pathway and its subsequent metabolism.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
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Thaw frozen samples on ice.
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To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (plasma or serum).
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Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
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Vortex the mixture for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
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Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
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Transfer the clear supernatant to an autosampler vial for UPLC-PDA-MS analysis.
UPLC-PDA Conditions
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System: Waters ACQUITY UPLC System with PDA Detector
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Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
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PDA Wavelength Range: 210-400 nm
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 60 |
| 5.5 | 95 |
| 6.5 | 95 |
| 6.6 | 5 |
| 8.0 | 5 |
Mass Spectrometry Conditions
-
System: Waters Xevo TQ-S Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
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Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table summarizes the proposed MRM transitions for this compound and its metabolites. These transitions are predicted based on the molecular structure and fragmentation patterns of similar compounds and should be optimized experimentally for maximal sensitivity.
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 165.1 | 148.1 | 0.05 | 25 | 15 |
| 120.1 | 0.05 | 25 | 20 | ||
| AFMK | 279.1 | 251.1 | 0.05 | 30 | 18 |
| 223.1 | 0.05 | 30 | 25 | ||
| AMK | 251.1 | 209.1 | 0.05 | 30 | 20 |
| 192.1 | 0.05 | 30 | 28 |
Note: The precursor ion for this compound is calculated from its molecular formula C9H12N2O (molar mass 164.208 g/mol ). Product ions are proposed based on likely fragmentation patterns (e.g., loss of NH3, CO). AFMK and AMK transitions are hypothetical and require experimental verification.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample collection to data analysis.
Conclusion
The described UPLC-PDA-MS method provides a robust and sensitive platform for the quantification of this compound and its metabolites. The detailed protocols for sample preparation and analysis will enable researchers to obtain reliable and reproducible data. This method is a valuable tool for investigating the role of these compounds in health and disease, and for supporting drug development programs targeting the kynurenine pathway. Further method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed in the specific biological matrix of interest.
References
Troubleshooting & Optimization
Troubleshooting low signal in a kynuramine fluorescence assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the kynuramine fluorescence assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the this compound fluorescence assay, particularly focusing on the causes and solutions for low signal intensity.
Q1: I am observing a very low or no fluorescent signal. What are the potential causes and how can I troubleshoot this?
A low or absent fluorescent signal is a common issue that can arise from several factors, ranging from reagent integrity to incorrect instrument settings. A systematic approach is crucial for identifying the root cause.
Possible Causes & Solutions:
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Enzyme Inactivity: The enzyme, typically monoamine oxidase (MAO), may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Troubleshooting:
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Ensure the enzyme is stored at the recommended temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
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Prepare fresh enzyme dilutions for each experiment.
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Run a positive control with a known active enzyme to verify assay components are working.
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-
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Substrate Degradation: The this compound substrate can degrade, especially if not stored correctly or if the solution is old.
-
Troubleshooting:
-
Store this compound protected from light.
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Prepare fresh substrate solutions for each experiment.[1]
-
-
-
Incorrect Wavelength Settings: The plate reader must be set to the optimal excitation and emission wavelengths for the fluorescent product, 4-hydroxyquinoline.
-
Troubleshooting:
-
Verify the excitation and emission wavelengths on your instrument. For 4-hydroxyquinoline in a neutral aqueous solution, the excitation is around 316 nm, and the emission is around 349 nm.[2] Note that these values can shift slightly depending on buffer conditions.
-
-
-
Suboptimal Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Troubleshooting:
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Ensure the assay buffer is at the optimal pH for the specific MAO isoform being studied. For MAO-A, a pH of around 7.5 is often optimal for catalysis.[3]
-
Bring all reagents to room temperature before starting the assay, unless the protocol specifies otherwise.[4]
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Incubate the reaction at the recommended temperature, typically 37°C.
-
-
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Instrument Malfunction or Incorrect Settings: The plate reader may not be functioning correctly or could have suboptimal settings.
-
Troubleshooting:
-
Run a standard curve with a known concentration of 4-hydroxyquinoline to confirm the instrument's ability to detect the fluorophore.
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Optimize the gain settings to enhance signal detection without saturating the detector.
-
Ensure the correct microplate type is being used (black plates for fluorescence assays are recommended to minimize background).
-
-
Q2: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can make it difficult to distinguish the true enzymatic signal from the background.
Possible Causes & Solutions:
-
Insufficient Enzyme or Substrate Concentration: If the concentration of either the enzyme or this compound is too low, the rate of product formation will be low, resulting in a weak signal.
-
Troubleshooting:
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Optimize the enzyme concentration by running a titration to find the concentration that gives a robust signal within the linear range of the assay.
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Ensure the this compound concentration is appropriate for the enzyme's Km value. For screening competitive inhibitors, a substrate concentration around or below the Km is often ideal.
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-
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High Background Fluorescence: The background signal can originate from the assay components or the microplate itself.
-
Troubleshooting:
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Use black, opaque-bottom microplates to minimize background fluorescence and prevent light scatter.
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Check individual buffer components for intrinsic fluorescence.
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Prepare fresh, high-purity reagents to avoid fluorescent contaminants.
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-
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Photobleaching: Repeated exposure of the wells to the excitation light can cause the fluorophore to lose its fluorescence.
-
Troubleshooting:
-
Minimize the exposure time and the number of readings per well.
-
-
Q3: My results are inconsistent between wells or experiments. What could be the cause?
Inconsistent results can stem from pipetting errors, improper mixing, or temperature fluctuations.
Possible Causes & Solutions:
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Pipetting Inaccuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability.
-
Troubleshooting:
-
Ensure pipettes are properly calibrated.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.
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-
-
Incomplete Mixing: If the reagents are not thoroughly mixed in the wells, the reaction may not proceed uniformly.
-
Troubleshooting:
-
Gently mix the plate after adding all components, for example, by using a plate shaker.
-
-
-
Temperature Fluctuations: Enzymatic reactions are sensitive to changes in temperature.
-
Troubleshooting:
-
Ensure the plate reader and all reagents are at a stable, recommended temperature. Pre-incubate the plate at the reaction temperature before initiating the reaction.
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-
Data Summary
The following table summarizes key quantitative parameters for the this compound fluorescence assay, primarily for monoamine oxidase (MAO) enzymes.
| Parameter | Value | Enzyme | Notes |
| This compound Km | 23.1 ± 0.8 µM | Human MAO-A | The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. |
| 18.0 ± 2.3 µM | Human MAO-B | ||
| 19.36 ± 0.71 µM | MAO-A (immobilized) | ||
| 38.85 ± 1.70 µM | MAO-B (immobilized) | ||
| Optimal pH | ~7.5 | MAO-A | Deprotonation of a group with a pKa of 7.5 is important for catalysis. |
| ~7.1 | MAO-B | Deprotonation of a group with a pKa of 7.1 is important for catalysis. | |
| 4-Hydroxyquinoline Excitation Wavelength | ~316 nm | - | In neutral aqueous solution. |
| 4-Hydroxyquinoline Emission Wavelength | ~349 nm | - | In neutral aqueous solution. |
| Reaction Temperature | 37°C | MAO-A & MAO-B | A common temperature for in vitro enzyme assays. |
Experimental Protocols
This section provides a general methodology for performing a this compound fluorescence assay to measure monoamine oxidase (MAO) activity in a 96-well plate format. Note: This is a template protocol and should be optimized for your specific enzyme, instrument, and experimental conditions.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
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This compound hydrobromide
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Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
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Black, opaque-bottom 96-well microplates
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Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. Protect the solution from light.
-
Prepare a working solution of the MAO enzyme in the assay buffer. Keep the enzyme on ice until use.
-
Bring the assay buffer and all other reagents to the desired reaction temperature (e.g., 37°C).
-
-
Assay Setup:
-
Add the desired volume of assay buffer to each well of the 96-well plate.
-
Add the test compounds (inhibitors) or vehicle control to the appropriate wells.
-
Add the this compound substrate to all wells. The final concentration should be optimized based on the Km of the enzyme.
-
Include "no-enzyme" control wells containing buffer and substrate but no enzyme to measure background fluorescence.
-
Include "no-substrate" control wells containing buffer and enzyme but no substrate to check for background signal from the enzyme preparation.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the MAO enzyme solution to each well (except the "no-enzyme" controls).
-
Mix the plate gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes), taking readings every 30-60 seconds. Use an excitation wavelength of ~316 nm and an emission wavelength of ~349 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control wells) from all other readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the core reaction pathway of the this compound assay and a logical workflow for troubleshooting low signal issues.
References
- 1. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
How to address high background fluorescence in kynuramine-based assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for kynuramine-based assays, with a specific focus on addressing high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound-based assay?
High background fluorescence in this compound-based assays can originate from several sources, which can be broadly categorized as:
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Autofluorescence: Endogenous fluorescence from biological components or materials used in the experiment. Common sources include NADH, riboflavin, and aromatic amino acids present in cells and culture media.[1][2][3][4] Supplements like Fetal Bovine Serum (FBS) and pH indicators like phenol red are known to significantly increase background fluorescence.[1]
-
Substrate Instability and Impurity: The this compound substrate itself may contain fluorescent impurities or can degrade over time, leading to increased background signal. Photodegradation is also a concern, as tryptophan, a related compound, can degrade into fluorescent products like kynurenine and N-formylkynurenine upon light exposure.
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Reagent and Labware Issues: Contaminated buffers or reagents can introduce fluorescent compounds. The type of microplate used is also a critical factor; for instance, clear plates are generally unsuitable for fluorescence assays due to high background and crosstalk.
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Instrument Settings: Suboptimal excitation and emission wavelength settings can lead to increased background by exciting interfering fluorophores.
Q2: How can I identify the specific cause of high background in my assay?
A systematic approach involving a series of control experiments is the most effective way to pinpoint the source of high background fluorescence.
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"No-Enzyme" Control: Prepare a well containing all assay components except the enzyme. This will help determine the background contribution from the substrate, buffer, and any potential autofluorescence from the test compounds.
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"No-Substrate" Control: This control includes the enzyme and all other reagents except for the this compound substrate. This helps to identify any intrinsic fluorescence from the enzyme preparation or other assay components.
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"Buffer and Substrate Only" Control: This well contains only the assay buffer and this compound. A high signal in this well points towards substrate instability or impurity.
-
"Compound Only" Control: If screening for inhibitors, it is crucial to measure the intrinsic fluorescence of the test compounds at the assay concentrations.
-
Unstained Cell Control (for cell-based assays): To assess cellular autofluorescence, prepare a sample of cells that has undergone all processing steps but without the addition of any fluorescent reagents.
Q3: My background fluorescence is high even in the "no-enzyme" control. What should I do?
High background in a "no-enzyme" control strongly suggests an issue with the substrate, buffer, or the microplate itself.
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Check Substrate Purity and Stability: Ensure you are using a high-purity this compound substrate. Prepare fresh substrate solutions for each experiment, as they can degrade over time. Protect the substrate from light to prevent photodecomposition.
-
Optimize Buffer Composition: Some buffer components can contribute to background fluorescence or promote substrate degradation. Consider preparing fresh, high-purity buffers and filtering them before use. If using cell culture media, switch to a phenol red-free formulation.
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Use Appropriate Microplates: For fluorescence assays, black-walled, opaque microplates are recommended to minimize background and well-to-well crosstalk.
Troubleshooting Guides
Guide 1: Optimizing Assay Conditions to Reduce Background
This guide provides a step-by-step approach to optimizing your this compound assay protocol to minimize background fluorescence.
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree for troubleshooting high background fluorescence.
Guide 2: Addressing Autofluorescence from Biological Samples
Autofluorescence from cellular components and culture media is a common source of high background.
-
Media and Supplements:
-
Use phenol red-free media, as phenol red has broad fluorescence.
-
Reduce the concentration of Fetal Bovine Serum (FBS), as it contains fluorescent molecules.
-
For endpoint assays, consider replacing the culture medium with a clear, buffered saline solution like PBS before reading the plate.
-
-
Cellular Autofluorescence:
-
Cellular components like NADH and flavins are major contributors to autofluorescence, particularly in the blue-green spectral region.
-
If possible, select fluorophores that excite and emit at longer wavelengths (red or far-red) to avoid the main autofluorescence range.
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Data Presentation
Table 1: Impact of Microplate Choice on Background Fluorescence
| Microplate Type | Recommended Use | Relative Background | Signal-to-Noise Ratio |
| Black, Opaque | Fluorescence Intensity | Low | High |
| White, Opaque | Luminescence | High | Low |
| Clear | Absorbance | Very High | Very Low |
| Black, Clear Bottom | Bottom-reading Fluorescence, Microscopy | Low-Medium | Medium-High |
This table provides a qualitative comparison. Actual values will vary depending on the specific assay and instrument.
Table 2: Common Sources of Autofluorescence and Their Spectral Properties
| Source | Excitation Max (nm) | Emission Max (nm) | Notes |
| NADH | ~340-360 | ~440-460 | A primary source of cellular autofluorescence. |
| Riboflavin (Flavins) | ~450 | ~520-540 | Found in many cell culture media. |
| Tryptophan | ~280 | ~350 | Present in proteins. |
| Collagen/Elastin | ~360-400 | ~440-500 | Can be a factor in tissue samples. |
| Phenol Red | Broad (400-560) | Broad (550-650) | Common pH indicator in media. |
Experimental Protocols
Detailed Protocol for a this compound-Based MAO-A Inhibition Assay
This protocol is designed to screen for inhibitors of Monoamine Oxidase A (MAO-A) and includes steps to minimize background fluorescence.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound dihydrobromide (high purity)
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Test inhibitors and vehicle control (e.g., DMSO)
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Potassium phosphate buffer (0.1 M, pH 7.4), freshly prepared and filtered
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2N NaOH (for stopping the reaction)
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96-well black, opaque microplates with clear bottoms
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Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. A typical final concentration in the assay is around 80 µM. Store protected from light.
-
Prepare stock solutions of test compounds and vehicle control in a suitable solvent. Further dilute in assay buffer to the desired concentrations.
-
-
Assay Setup (in a 96-well black plate):
-
Add assay buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Include "no-enzyme" and "no-substrate" controls as described in the FAQ section.
-
Add the this compound substrate to all wells except the "no-substrate" controls.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the MAO-A enzyme to each well (except "no-enzyme" controls). The final enzyme concentration should be optimized for your specific enzyme lot to ensure the reaction remains in the linear range.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
-
Stop Reaction:
-
Stop the enzymatic reaction by adding 2N NaOH to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm. Optimize these settings on your specific instrument to maximize the signal-to-background ratio.
-
-
Data Analysis:
-
Subtract the average background fluorescence from the "no-enzyme" control wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
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Mandatory Visualizations
Monoamine Oxidase A (MAO-A) Signaling Pathway
Caption: Overview of the MAO-A signaling pathway and its regulation.
Experimental Workflow for a this compound Assay
Caption: Step-by-step experimental workflow for a this compound-based assay.
References
Optimizing incubation time and temperature for the kynuramine MAO assay
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize incubation time and temperature for the kynuramine monoamine oxidase (MAO) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound MAO assay?
A1: The this compound MAO assay is a method used to measure the activity of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). MAO catalyzes the oxidative deamination of this compound, a substrate for both isoforms.[1][2] This enzymatic reaction converts this compound into an unstable aldehyde intermediate, which then undergoes spontaneous intramolecular condensation to form 4-hydroxyquinoline (4-HQ).[1][3][4] The formation of 4-HQ, which is a fluorescent and UV-absorbent molecule, is monitored to determine MAO activity. This assay is widely used for screening potential MAO inhibitors in drug discovery.
Q2: What are the typical ranges for incubation time and temperature in the this compound MAO assay?
A2: The incubation time and temperature can vary depending on the specific experimental conditions, such as the enzyme source and concentration. However, common incubation times range from 15 to 60 minutes. The most frequently cited incubation temperature is 37°C, which is optimal for human enzymes. Some protocols also utilize room temperature (around 25°C). It is crucial to determine the optimal time and temperature for your specific assay conditions to ensure the reaction is in the linear range.
Q3: Why is it important to optimize incubation time and temperature?
A3: Optimizing incubation time and temperature is critical for obtaining accurate and reproducible results. If the incubation time is too short, the signal may be too weak to detect accurately. Conversely, if the incubation is too long, the reaction may reach a plateau due to substrate depletion or enzyme instability, leading to an underestimation of the initial reaction velocity. Similarly, temperature affects enzyme activity, with lower temperatures reducing the reaction rate and excessively high temperatures potentially leading to enzyme denaturation. Optimization ensures that the assay is conducted within the linear range of the reaction, where the product formation is proportional to both time and enzyme concentration.
Troubleshooting Guide
Issue 1: Weak or no signal
-
Q: My fluorescence/absorbance signal is very low or undetectable. What should I do?
-
A:
-
Increase Incubation Time: The reaction may not have proceeded long enough to generate a detectable amount of 4-hydroxyquinoline. Try extending the incubation time, ensuring you stay within the linear range of the assay.
-
Increase Enzyme Concentration: The amount of active MAO in your sample may be too low. If possible, increase the protein concentration of the enzyme source (e.g., human liver microsomes or recombinant MAO).
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Check Reagent Integrity: Ensure that the this compound substrate and other reagents are not degraded. Prepare fresh solutions and store them properly.
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Verify Instrument Settings: Confirm that the spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for 4-hydroxyquinoline (e.g., absorbance at 314-316 nm).
-
-
Issue 2: High background signal
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Q: I am observing high background fluorescence/absorbance in my negative controls. How can I reduce it?
-
A:
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Autofluorescence/Absorbance of Test Compounds: If you are screening inhibitors, the compounds themselves may be fluorescent or absorb light at the same wavelength as 4-hydroxyquinoline. Run a control containing the test compound without the enzyme to measure its intrinsic signal and subtract it from the assay readings.
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Contaminated Reagents: Impurities in the buffer or substrate solution can contribute to high background. Use high-purity reagents and freshly prepared buffers.
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Non-enzymatic Degradation: While the final step of 4-hydroxyquinoline formation is a spontaneous cyclization, ensure that the initial deamination of this compound is enzyme-dependent. A control without the MAO enzyme should have a minimal signal.
-
-
Issue 3: Inconsistent and non-reproducible results
-
Q: My results are varying significantly between experiments. What could be the cause?
-
A:
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Inconsistent Incubation Conditions: Ensure precise and consistent incubation times and temperatures across all wells and plates. Use a calibrated incubator or water bath.
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Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or inhibitors, can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Enzyme Activity Variation: The activity of the MAO enzyme can decrease with improper storage or multiple freeze-thaw cycles. Aliquot the enzyme stock and store it at -80°C.
-
Reaction Not in Linear Range: If the reaction is proceeding too quickly and reaching a plateau, small variations in timing will lead to large differences in the final signal. Determine the linear range of your assay by performing a time-course experiment.
-
-
Data on Incubation Parameters
The following table summarizes typical incubation times and temperatures reported in the literature for the this compound MAO assay.
| Incubation Time (minutes) | Incubation Temperature (°C) | Enzyme Source | Reference(s) |
| 15 | 37 | Human Recombinant MAO-A/B | |
| 20 | Room Temperature | Not Specified | |
| 30 | 37 | MAO-MB (Immobilized) | |
| 30 | 25 | Recombinant Human MAO-A/B | |
| 60 | 25 | Microsomes with MAO-A | |
| 45-60 | Room Temperature | MAO-A |
Experimental Protocols
Protocol for Optimizing Incubation Time
-
Prepare the Reaction Mixture: Prepare a master mix containing the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), this compound substrate at a concentration above its Km (e.g., 50 µM), and the MAO enzyme source at a fixed concentration.
-
Initiate the Reaction: Start the reaction by adding the enzyme to the pre-warmed substrate mix.
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Incubate at a Fixed Temperature: Incubate the reaction at a constant temperature (e.g., 37°C).
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Stop the Reaction at Different Time Points: Aliquot the reaction mixture into separate tubes or wells. Stop the reaction at various time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes) by adding a stop solution (e.g., perchloric acid or by heating). For assays using detection methods that inactivate the enzyme, the addition of the detection reagent can serve as the stop step.
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Measure the Product Formation: Quantify the amount of 4-hydroxyquinoline formed at each time point using an appropriate detection method (e.g., fluorescence, absorbance, or LC-MS/MS).
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Plot and Determine the Linear Range: Plot the signal (product concentration) against time. The optimal incubation time will be within the linear portion of this curve, where the reaction rate is constant.
Protocol for Optimizing Incubation Temperature
-
Prepare Reaction Mixtures: Prepare identical reaction mixtures as described above.
-
Incubate at Different Temperatures: Incubate the reaction mixtures at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C) for a fixed incubation time determined from the time-optimization experiment.
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Stop the Reaction: After the fixed incubation time, stop the reactions simultaneously.
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Measure Product Formation: Quantify the amount of 4-hydroxyquinoline formed at each temperature.
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Determine Optimal Temperature: Plot the reaction rate (signal per unit time) against temperature. The optimal temperature is the one that gives the highest activity before a significant drop-off, which would indicate enzyme denaturation. For human enzymes, this is typically around 37°C.
Visualizations
Caption: Workflow for optimizing incubation time and temperature.
Caption: this compound metabolism by monoamine oxidase.
References
- 1. criver.com [criver.com]
- 2. A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Common interferences in the spectrophotometric determination of kynuramine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the spectrophotometric and fluorometric determination of kynuramine, particularly in the context of monoamine oxidase (MAO) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric determination of this compound?
The determination of this compound is typically used to measure the activity of monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). There are two main approaches:
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Absorbance-based assay: This method monitors the decrease in this compound concentration by measuring the reduction in absorbance at approximately 360 nm. As MAO metabolizes this compound, its concentration, and thus its absorbance, decreases over time.[1][2][3]
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Fluorescence-based assay: This more sensitive method measures the formation of the fluorescent product, 4-hydroxyquinoline.[1][4] this compound itself is fluorescent, but its metabolic product has distinct fluorescent properties that can be quantified. The formation of 4-hydroxyquinoline can be monitored spectrophotometrically at 314 nm or fluorometrically.
Q2: What are the common interferences in the this compound assay?
Interferences can arise from various sources, including the test compounds themselves, components of the sample matrix, and the assay reagents. These can be broadly categorized as:
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Spectral Interference: Compounds that absorb light or fluoresce in the same wavelength range as this compound or its product, 4-hydroxyquinoline, can lead to false readings.
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Chemical Interference: Substances that chemically react with the assay components or inhibit the MAO enzyme will affect the results. Antioxidants and phenolic compounds are known to interfere, particularly in assays that use a peroxidase-coupled system to detect hydrogen peroxide, a byproduct of MAO activity.
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Enzyme Inhibitors: The test compound itself might be an inhibitor of MAO-A or MAO-B, which is often the subject of study but can be an unintended interference if not accounted for.
Q3: How can I differentiate between true MAO inhibition and assay interference?
Distinguishing between genuine enzyme inhibition and non-specific interference is crucial. A recommended approach is to use a combined assay method. For instance, analyzing the formation of 4-hydroxyquinoline by HPLC-DAD alongside a peroxidase-coupled assay can help identify compounds that interfere with the peroxidase system but do not actually inhibit MAO. True inhibitors will show a decrease in 4-hydroxyquinoline formation, which correlates with the inhibition of the peroxidase-coupled reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low enzyme activity in the positive control | Enzyme instability due to improper storage or multiple freeze-thaw cycles. | Ensure the enzyme is stored at -80°C and minimize freeze-thaw cycles. |
| Ice-cold reagents inhibiting the enzyme. | Allow all assay buffers and components to reach room temperature before use. | |
| Incorrect reagent concentrations. | Double-check all dilution calculations for the enzyme, substrate, and cofactors. | |
| Inconsistent or non-reproducible readings | Pipetting errors, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix to minimize variability. |
| Inadequate mixing of reagents. | Ensure all solutions are thoroughly mixed before adding to the reaction plate. | |
| Fluctuations in temperature. | Maintain a stable temperature throughout the assay, as enzyme activity is temperature-dependent. | |
| High background signal | Autofluorescence of test compounds or sample components. | Run a control without the enzyme to measure the intrinsic fluorescence of the test compound. |
| Contaminated reagents or buffer. | Use high-purity reagents and freshly prepared buffers. | |
| Non-linear standard curve | Incorrect dilutions of standards. | Carefully prepare serial dilutions and ensure thorough mixing at each step. |
| Incorrect wavelength settings on the plate reader. | Verify that the spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths as specified in the protocol. | |
| Substrate inhibition at high concentrations. | Perform a substrate titration to determine the optimal concentration range. |
Summary of Common Interferences
| Interfering Substance Class | Specific Examples | Mechanism of Interference | Assay Type Affected | Mitigation Strategy |
| Flavonoids/Phenolic Compounds | Catechin, Quercetin, Resveratrol | Inhibition of peroxidase in coupled assays; some may also inhibit MAO. | Peroxidase-coupled assays | Use a direct assay measuring 4-hydroxyquinoline by HPLC-DAD. |
| Antioxidants | General antioxidants | Scavenging of hydrogen peroxide in coupled assays, leading to an underestimation of MAO activity. | Peroxidase-coupled assays | Employ a direct detection method for 4-hydroxyquinoline. |
| Autofluorescent Compounds | Various small molecules in screening libraries | Emission of light at the detection wavelength, causing a false positive signal. | Fluorescence-based assays | Pre-screen compounds for autofluorescence in the absence of enzyme and substrate. |
| Colored Compounds | Compounds that absorb light at the measurement wavelength | Attenuation of the excitation or emission light (inner filter effect). | Absorbance and Fluorescence-based assays | Measure the absorbance spectrum of the compound to identify potential overlap. |
| MAO Substrates/Inhibitors | Amphetamines, Phenethylamines, Serotonin, Dopamine | Competitive or non-competitive inhibition of the MAO enzyme. | All MAO activity assays | Be aware of the potential for test compounds to be MAO inhibitors; this may be the intended measurement. |
| Buffer Components | EDTA (>0.5 mM), high salt concentrations, SDS (>0.2%) | Can inhibit enzyme activity. | All enzyme-based assays | Use recommended buffers and check for compatibility of all additives. |
Experimental Protocols
Protocol 1: Absorbance-Based Assay for MAO Activity
This protocol is adapted from the method based on the rate of disappearance of this compound.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 7.4.
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This compound Dihydrochloride Solution (Substrate): Prepare a stock solution in water and dilute to the desired final concentration in phosphate buffer.
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Enzyme Preparation: Dilute the MAO enzyme (e.g., from rat liver mitochondria) in phosphate buffer to the desired concentration.
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Assay Procedure:
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Pipette the phosphate buffer and enzyme solution into a quartz cuvette.
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To initiate the reaction, add the this compound solution and mix quickly.
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Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 360 nm over time (e.g., for 5-10 minutes) at a controlled temperature (e.g., 37°C).
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A blank reaction should be run without the enzyme to account for any non-enzymatic degradation of this compound.
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Data Analysis:
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Calculate the rate of change in absorbance per minute (ΔA/min).
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Use the molar extinction coefficient of this compound to convert the rate of absorbance change to the rate of substrate consumption (moles/min).
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Protocol 2: Fluorescence-Based Assay for MAO Activity
This protocol is based on the detection of 4-hydroxyquinoline formation.
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Reagent Preparation:
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Phosphate Buffer: 0.1 M, pH 7.4.
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This compound Dihydrochloride Solution (Substrate): Prepare as in the absorbance-based assay.
-
Enzyme Preparation: Prepare as in the absorbance-based assay.
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Stopping Reagent: 2 N NaOH.
-
-
Assay Procedure:
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In a microplate well or tube, combine the phosphate buffer, enzyme solution, and this compound solution.
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Incubate at 37°C for a defined period (e.g., 20-30 minutes).
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Stop the reaction by adding the stopping reagent (e.g., 2 N NaOH).
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Measure the fluorescence in a fluorometer with an excitation wavelength of approximately 315 nm and an emission wavelength of approximately 380 nm.
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Prepare a standard curve using known concentrations of 4-hydroxyquinoline to quantify the amount of product formed.
-
-
Data Analysis:
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Use the standard curve to determine the concentration of 4-hydroxyquinoline produced in each sample.
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Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme.
-
Visualizations
Kynurenine Metabolic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of this compound. | Semantic Scholar [semanticscholar.org]
- 3. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive fluorometric assay for serum monoamine oxidase with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Kynuramine Solutions: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of kynuramine solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. How should I store this compound powder?
This compound powder is stable when stored at -20°C for over three years.[1]
2. What is the best way to prepare and store this compound stock solutions?
For long-term storage (up to one year), it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term storage, stock solutions can be kept at 4°C for over a week.[1]
3. Is this compound sensitive to light?
Yes, this compound and related kynurenine pathway metabolites can be photosensitive.[2] It is advisable to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
4. In which solvents is this compound soluble?
This compound dihydrobromide is soluble in water (50 mg/mL), while other forms are soluble in DMSO. For some forms, achieving complete dissolution in DMSO may require ultrasonication.
5. How does pH affect the stability of this compound solutions?
While specific data on the chemical stability of this compound at different pH values is limited, the stability of many pharmaceutical compounds is pH-dependent. Acidic or basic conditions can catalyze degradation pathways like hydrolysis. For experimental use, especially in enzymatic assays with monoamine oxidase (MAO), the pH is critical as the protonated form of the amine is the substrate. It is recommended to prepare fresh solutions in your experimental buffer and use them promptly.
6. What are the signs of this compound solution degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter. If you observe any turbidity or precipitation in your solution, it should be discarded. For a more sensitive assessment, a stability-indicating analytical method like HPLC-UV should be used to check for the appearance of degradation peaks and a decrease in the main this compound peak.
Data on Stability of this compound and Related Compounds
The following tables summarize the recommended storage conditions for this compound and the observed stability of related kynurenine pathway metabolites, which can serve as a reference.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | > 3 years | |
| Stock Solution (in solvent) | -80°C | > 1 year | |
| Stock Solution (in solvent) | -20°C | 1 month | |
| Short-term Storage | 4°C | > 1 week |
Table 2: Stability of Kynurenine Pathway Metabolites in Human Plasma and Serum
This data is for related compounds and indicates the importance of prompt processing and cold storage.
| Metabolite | Storage Condition | Observation | Reference |
| Kynurenine (KYN) | 24 hours at 4°C | Concentration declined | |
| Kynurenic Acid (KYNA) | 24 hours at 4°C | Concentration declined | |
| 3-hydroxykynurenine (3HK) | 24 hours at 4°C | Concentration declined |
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound solutions.
Issue 1: this compound powder is difficult to dissolve.
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Cause: The compound may have adhered to the vial.
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Solution: Centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom. When dissolving in DMSO, brief ultrasonication can aid in complete dissolution.
Issue 2: Inconsistent results in fluorescence-based assays (e.g., MAO assay).
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Cause 1: Degraded this compound solution.
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Solution: Prepare fresh this compound solution for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature or exposed to light.
-
-
Cause 2: High background fluorescence.
-
Solution: Include a "no enzyme" or "no substrate" control to measure the background fluorescence of your sample components. If the this compound solution itself shows high background, it may be degraded.
-
-
Cause 3: Pipetting errors or inaccurate concentrations.
-
Solution: Ensure all pipettes are calibrated. Prepare serial dilutions carefully to ensure accurate final concentrations of this compound and other reagents.
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Issue 3: Precipitation observed in the this compound solution upon storage or addition to aqueous buffer.
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Cause 1: Exceeded solubility limit.
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Solution: Ensure that the final concentration of this compound in the aqueous buffer does not exceed its solubility. The use of a small percentage of an organic solvent like DMSO (typically <1%) in the final assay volume can help maintain solubility.
-
-
Cause 2: pH shift upon freezing.
-
Solution: When storing aliquots in a buffer like PBS at -80°C, be aware that the pH can shift upon freezing due to the crystallization of buffer salts. This pH change could potentially affect the stability of this compound. It is best to prepare stock solutions in a non-buffered solvent like DMSO if long-term frozen storage is required.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
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Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
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Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol is a hypothetical method based on common practices for analyzing similar compounds and would require validation for this compound.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (a wavelength around 360 nm is often used for detection in MAO assays).
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Injection Volume: 20 µL.
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Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.
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Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
References
Preventing non-enzymatic degradation of kynuramine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the non-enzymatic degradation of kynuramine during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause non-enzymatic degradation of this compound?
A1: The primary factors contributing to the non-enzymatic degradation of this compound are pH, temperature, and light exposure. This compound is susceptible to hydrolysis and oxidation, processes that can be accelerated by non-neutral pH and elevated temperatures. Additionally, as a fluorescent molecule, it may be prone to photodegradation upon prolonged exposure to light.
Q2: How should I store my solid this compound and its stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. Solid this compound should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO or an appropriate buffer, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[2][3] For short-term use, stock solutions can be kept at 4°C for up to a week, although it is recommended to prepare fresh solutions for sensitive experiments.[2]
Q3: My this compound-based assay is showing high background fluorescence. What could be the cause?
A3: High background fluorescence in this compound assays can stem from several sources. One common cause is the non-enzymatic degradation of this compound into fluorescent byproducts. This can be exacerbated by improper storage, prolonged incubation times, or suboptimal buffer conditions. Another potential source is autofluorescence from components in your sample or assay media. It is also advisable to prepare fresh substrate solutions for each experiment to minimize the impact of degradation.
Q4: Can the type of buffer I use affect the stability of this compound?
A4: Yes, the choice of buffer can significantly impact this compound stability. Buffers with a pH outside the optimal range can accelerate degradation. For instance, the pH of Tris buffer is highly dependent on temperature, which can lead to pH shifts and subsequent degradation if not properly controlled. Phosphate buffers, such as potassium phosphate at pH 7.4, are commonly used in monoamine oxidase (MAO) assays with this compound and are generally considered suitable for maintaining stability during the course of the experiment.
Q5: What are the signs of this compound degradation in my solution?
A5: Visual signs of degradation can include a change in the color or clarity of the solution. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC). HPLC analysis can separate intact this compound from its degradation products, allowing for quantification of its stability over time. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in this compound-based assays.
| Possible Cause | Suggested Solution |
| This compound Degradation | Prepare fresh this compound working solutions for each experiment from a properly stored stock solution. Avoid using solutions that have been stored for extended periods at room temperature or 4°C. |
| Inconsistent pH | Ensure the pH of your assay buffer is accurately measured and stable at the experimental temperature. If using Tris buffer, adjust the pH at the temperature at which the assay will be performed. |
| Temperature Fluctuations | Maintain a consistent temperature throughout your experiment, including reagent preparation, incubation, and measurement steps. Use a calibrated incubator or water bath. |
| Light Exposure | Protect this compound solutions from light by using amber tubes and minimizing exposure to ambient light during preparation and incubation. |
Issue 2: High background signal or a drifting baseline in fluorescence measurements.
| Possible Cause | Suggested Solution |
| Spontaneous Conversion | The enzymatic product of this compound, an aldehyde, can spontaneously cyclize to form the fluorescent 4-hydroxyquinoline.[4] Minimize incubation times to what is necessary for the enzymatic reaction to reduce non-enzymatic background signal generation. |
| Buffer Interference | Some buffer components can be inherently fluorescent. Test the background fluorescence of your buffer alone. Consider switching to a buffer with lower intrinsic fluorescence if necessary. |
| Contaminated Reagents | Ensure all reagents and water used to prepare buffers are of high purity and free from fluorescent contaminants. |
Quantitative Data Summary
While comprehensive quantitative data on this compound's non-enzymatic degradation is not extensively published, the following table summarizes expected stability based on general principles and data from related kynurenine pathway metabolites.
| Condition | Parameter | Expected Stability | Recommendation |
| pH | Acidic (pH < 6) | Moderate | Use with caution, stability may be reduced. |
| Neutral (pH 7-8) | Good | Optimal for most applications. | |
| Alkaline (pH > 8) | Poor | Avoid, as it may accelerate degradation. | |
| Temperature | 4°C | Days to a week | Suitable for short-term storage of working solutions. |
| Room Temperature (20-25°C) | Hours | Prepare fresh and use immediately. | |
| 37°C | Minutes to hours | Minimize incubation times at this temperature. | |
| Light | Dark | Good | Store all this compound solutions protected from light. |
| Ambient Light | Poor | Avoid prolonged exposure during experiments. | |
| UV Light | Very Poor | Avoid direct exposure to UV light sources. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution (10 mM):
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Allow the solid this compound dihydrobromide to equilibrate to room temperature before opening the vial.
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Weigh out the required amount of this compound dihydrobromide (MW: 326.03 g/mol ).
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Dissolve in high-purity DMSO to a final concentration of 10 mM.
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Vortex gently until fully dissolved.
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Aliquot the stock solution into single-use, light-protecting tubes.
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Store the aliquots at -80°C.
-
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Working Solution (e.g., 100 µM):
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Thaw a single aliquot of the 10 mM stock solution on ice, protected from light.
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Dilute the stock solution to the desired final concentration (e.g., 100 µM) using the appropriate pre-chilled assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
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Keep the working solution on ice and protected from light until use.
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Prepare the working solution fresh on the day of the experiment.
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Protocol 2: HPLC-Based this compound Stability Assessment
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Preparation of Samples:
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Prepare a this compound solution (e.g., 50 µM) in the buffer system to be tested (e.g., phosphate buffer pH 7.4, Tris-HCl pH 7.4, and a more acidic or alkaline buffer for comparison).
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Divide the solution into separate, light-protected tubes for each time point and condition to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
-
-
Time-Course Analysis:
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At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately analyze the aliquot by HPLC or store it at -80°C for later batch analysis.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
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Detection: UV detector at the wavelength of maximum absorbance for this compound (approximately 360 nm).
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Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.
-
Visualizations
Caption: Enzymatic and non-enzymatic pathways of this compound.
Caption: Recommended experimental workflow for this compound assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
How to resolve inconsistent results in kynuramine pathway inhibitor screening
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistent results during kynurenine pathway inhibitor screening experiments.
Section 1: Understanding the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan in the body. Its dysregulation is implicated in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. The key enzymes in this pathway are popular targets for drug discovery.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Section 2: Troubleshooting Guides & FAQs
This section is designed to provide answers to common problems encountered during kynurenine pathway inhibitor screening.
General Assay Issues
Q1: My enzyme activity is very low or absent in my positive control wells. What could be the cause?
A1: Low or absent enzyme activity can stem from several factors:
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Reagent Temperature: Ensure all buffers and reagents were brought to room temperature before starting the assay, as cold reagents can significantly reduce enzyme activity.[1]
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Enzyme Stability: Enzymes are sensitive to degradation. Confirm that the enzyme was stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[1] Aliquoting the enzyme into single-use vials upon first thaw is highly recommended.
-
Incorrect Reagent Concentration: Double-check all dilution calculations for the enzyme, substrates, and any necessary cofactors (e.g., NADPH for KMO).[1]
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Missing Components: Verify that all required components, such as cofactors or additives like BSA, were included in the reaction mixture.[1]
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Buffer Contamination: Contaminants like EDTA (>0.5 mM), high salt concentrations, or detergents can inhibit enzyme activity.[1]
Q2: My standard curve is not linear. What should I do?
A2: A non-linear standard curve can be caused by:
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Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to inconsistent dilutions. Ensure your pipettes are properly calibrated and use appropriate techniques.
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Improper Mixing: Thoroughly mix all standard solutions before preparing dilutions.
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Incorrect Wavelength: Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay.
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Reagent Degradation: Use freshly prepared components for your standard curve to ensure accuracy.
Q3: I'm observing inconsistent IC50 values for my test compound. Why?
A3: Variability in IC50 values is a common issue. Consider these potential causes:
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Compound Solubility: Poor solubility of the test compound is a frequent problem. While compounds are often dissolved in DMSO, high concentrations of DMSO can inhibit the enzyme. The final DMSO concentration in the assay should typically not exceed 1%.
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Compound Aggregation: Some compounds can form aggregates that act as non-specific inhibitors. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.
-
Tight-Binding Inhibition: If your inhibitor has a very high affinity for the enzyme (within 10-fold of the enzyme concentration), the assumption that the free inhibitor concentration is equal to the total concentration is no longer valid. This "tight-binding" can cause shifts in the IC50 value that are dependent on the enzyme concentration.
-
Inconsistent Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments and sufficient to allow for binding to occur before initiating the reaction with the substrate.
Specific Assay Troubleshooting
Q4: My fluorescence-based KYNU assay has high background in the "no enzyme" control wells. What should I do?
A4: High background in a "no enzyme" control points to an issue independent of enzyme activity.
-
Probe Instability: The fluorescent probe may be unstable and undergoing spontaneous hydrolysis in the assay buffer. Prepare the probe solution fresh just before use and protect it from light.
-
Buffer Contamination: The assay buffer could be contaminated with fluorescent impurities. Use high-purity water and reagents to prepare your buffers.
-
Plate Selection: For fluorescence assays, always use black microplates to minimize background signal.
Caption: Troubleshooting Decision Tree for High Background Signal.
Section 3: Experimental Protocols & Workflows
Detailed methodologies for key kynurenine pathway inhibitor screening assays are provided below.
General Experimental Workflow
The following diagram illustrates a general workflow for screening enzyme inhibitors.
Caption: General Workflow for an Enzyme Inhibitor Screening Assay.
Detailed Protocol: KMO Inhibitor Screening Assay (Absorbance-based)
This protocol is adapted from commercially available KMO inhibitor screening kits. The principle is to measure KMO activity by monitoring the decrease in absorbance at 340 nm, corresponding to the consumption of the cofactor NADPH.
Materials:
-
Recombinant Human KMO
-
KMO Assay Buffer
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Test Inhibitor
-
DMSO
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer and allow it to equilibrate to room temperature.
-
Thaw KMO enzyme, L-Kynurenine, and NADPH on ice.
-
Dilute KMO enzyme to the desired working concentration in ice-cold 1X KMO Assay Buffer. Keep the diluted enzyme on ice.
-
Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor at 10-fold the desired final concentration. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup (per well):
-
Blank Wells: 50 µL of 1X KMO Assay Buffer.
-
Positive Control Wells: 50 µL of diluted KMO enzyme.
-
Test Inhibitor Wells: 50 µL of diluted KMO enzyme.
-
Add 10 µL of the appropriate diluent (without inhibitor) to the "Blank" and "Positive Control" wells.
-
Add 10 µL of each test inhibitor dilution to the corresponding "Test Inhibitor" wells.
-
Briefly shake the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.
-
Add 40 µL of the Substrate Mixture to all wells to start the reaction. The final volume should be 100 µL.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Detailed Protocol: KYNU Inhibitor Screening Assay (Fluorescence-based)
This protocol is for a fluorometric assay to measure the inhibition of Kynureninase (KYNU). The assay measures the fluorescence of the reaction product.
Materials:
-
Recombinant Human KYNU
-
KYNU Assay Buffer
-
3-hydroxy-DL-kynurenine (3-HK, Substrate)
-
Test Inhibitor
-
DMSO
-
Black, low-binding 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the concentrated KYNU assay buffer to 1X with water.
-
Dilute the 3-HK substrate to the working concentration with 1X KYNU assay buffer.
-
Thaw the KYNU enzyme on ice. It is highly recommended to aliquot the enzyme into single-use tubes after the first thaw to avoid repeated freeze-thaw cycles.
-
Dilute the KYNU enzyme to the working concentration (e.g., 0.2 µg/mL) in 1X KYNU Assay Buffer. Keep the diluted enzyme on ice.
-
-
Assay Plate Setup (per well):
-
Blank Wells: 50 µL of 1X KYNU Assay Buffer.
-
Positive Control Wells: 50 µL of diluted KYNU enzyme.
-
Test Inhibitor Wells: 50 µL of diluted KYNU enzyme.
-
Add 10 µL of the inhibitor solution (containing no more than 10% DMSO) to the "Test Inhibitor" wells. For the "Positive Control" and "Blank" wells, add 10 µL of the same solution without the inhibitor. The final DMSO concentration should be below 1%.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the 1X 3-HK substrate to all wells.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation of ~315 nm and an emission of ~415 nm.
-
Section 4: Quantitative Data
The following tables provide a summary of IC50 values for some known inhibitors of kynurenine pathway enzymes. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of Common IDO1 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Notes |
| Epacadostat | 12 | Cell-based | Competitive inhibitor, >100-fold selectivity over TDO and IDO2. |
| Navoximod (NLG-919) | 75 | Cell-based | Non-competitive inhibitor, ~20-fold selectivity over TDO. |
| BMS-986205 | High Potency | Cell-based | Irreversible inhibitor, highly specific for IDO1. |
| Indoximod | ~70 | Cell-based | Tryptophan mimetic, not a direct enzyme inhibitor. |
Table 2: IC50 Values of KMO Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| m-nitrobenzoyl alanine (m-NBA) | 900 | Selective over KYNU. |
| FCE 28833 | 330 | |
| UPF-648 | 40 | Potent KMO inhibitor. |
Table 3: Effect of DMSO Concentration on Enzyme Activity
| DMSO Concentration (%) | Relative Enzyme Activity (%) |
| 0 | 100 |
| 1 | 95-100 |
| 2 | 85-95 |
| 5 | 60-80 |
| 10 | 40-60 |
Note: These are generalized values. The exact effect of DMSO will vary depending on the specific enzyme and assay conditions. High concentrations of DMSO can perturb enzyme conformation and affect activity. It is recommended to keep the final DMSO concentration at or below 1%.
References
Minimizing Variability in High-Throughput Kynuramine Screening Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in high-throughput kynuramine screening assays. The content is structured to directly address specific issues encountered during experimental workflows.
Introduction to the this compound Assay
The this compound assay is a widely used method for measuring the activity of monoamine oxidase (MAO) enzymes. In this assay, the non-fluorescent substrate this compound is enzymatically converted by MAO to 4-hydroxyquinoline, a fluorescent product. The intensity of the fluorescence is directly proportional to the MAO activity. This assay is amenable to high-throughput screening (HTS) for the identification of MAO inhibitors.
Biochemical Pathway
The enzymatic reaction at the core of the this compound assay is the oxidative deamination of this compound catalyzed by Monoamine Oxidase (MAO), leading to the formation of an unstable aldehyde intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization to form the fluorescent product, 4-hydroxyquinoline.
Biochemical conversion of this compound to 4-hydroxyquinoline by MAO.
Key Performance Metrics for Assay Robustness
To ensure the reliability and reproducibility of a high-throughput screening assay, it is crucial to monitor key performance metrics. These metrics provide a quantitative measure of the assay's quality.
| Metric | Typical Acceptable Values | Interpretation |
| Z'-Factor | 0.5 - 1.0[1] | A Z'-factor in this range indicates an excellent assay with a large separation between positive and negative controls, making it suitable for HTS.[1] A study on a fluorescence-based kynurenine 3-monooxygenase assay reported an average Z' value of 0.80. |
| Signal-to-Background (S/B) Ratio | >3:1 | While a higher S/B ratio is always desirable, a ratio of 3:1 has been deemed acceptable in some HTS assays.[2] |
| Coefficient of Variation (%CV) | Intra-assay: <10% Inter-assay: <15%[3] | Low %CV indicates high precision of the assay. Intra-assay CV reflects variability within a single plate, while inter-assay CV reflects variability between different plates or experiments.[3] |
Detailed Experimental Protocol: 384-Well this compound Fluorescence Assay
This protocol provides a general framework for a high-throughput this compound assay in a 384-well format. Optimization of specific concentrations and incubation times may be necessary depending on the enzyme source and specific experimental goals.
Reagent Preparation
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: Dissolve this compound dihydrobromide in assay buffer to a final concentration of 10 mM. Store in aliquots at -20°C.
-
MAO Enzyme: Recombinant human MAO-A or MAO-B. Dilute to the desired concentration in assay buffer immediately before use. The optimal concentration should be determined empirically.
-
Test Compounds: Dissolve in 100% DMSO to create stock solutions. Further dilute in assay buffer to the desired screening concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control (Inhibitor): A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) at a concentration that gives >90% inhibition.
-
Negative Control: Assay buffer with the same final DMSO concentration as the test compound wells.
-
Stop Solution: 2 N NaOH.
Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense test compounds, positive controls, and negative controls into a 384-well black, clear-bottom plate.
-
Enzyme Addition: Add diluted MAO enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add this compound solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Add stop solution to all wells to terminate the reaction.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~310-320 nm and emission at ~380-400 nm.
A typical workflow for a high-throughput this compound screening assay.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to variability in the this compound assay.
High Background Fluorescence
Q1: I am observing high fluorescence in my negative control (no enzyme) wells. What could be the cause?
A1: High background fluorescence can be caused by several factors:
-
Autofluorescent Compounds: The test compounds themselves may be fluorescent at the excitation and emission wavelengths of 4-hydroxyquinoline.
-
Solution: Screen your compound library for autofluorescence in a separate "dummy" plate containing only buffer and the compounds.
-
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent impurities.
-
Solution: Use high-purity reagents and freshly prepared buffers.
-
-
Plasticware: Certain types of microplates can exhibit autofluorescence.
-
Solution: Use black plates with clear bottoms specifically designed for fluorescence assays.
-
High Well-to-Well Variability (%CV)
Q2: My replicate wells show a high coefficient of variation (%CV). What are the likely sources of this imprecision?
A2: High %CV is often due to inconsistencies in liquid handling or environmental factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Ensure all pipettes and automated liquid handlers are properly calibrated. Use appropriate pipetting techniques for small volumes.
-
-
Incomplete Reagent Mixing: Failure to properly mix reagents before and after dispensing can lead to non-uniform reactions.
-
Solution: Thoroughly mix all stock solutions and master mixes. Gently mix the plate after reagent addition.
-
-
Temperature Gradients: Uneven temperature across the microplate during incubation can affect enzyme activity.
-
Solution: Ensure uniform heating of the incubator and avoid stacking plates. Allow plates and reagents to reach thermal equilibrium before starting the assay.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Low Signal or No Enzyme Activity
Q3: My positive control wells (enzyme + substrate, no inhibitor) are showing a very low fluorescence signal. What should I check?
A3: A weak or absent signal can point to several issues:
-
Inactive Enzyme: The MAO enzyme may have lost activity due to improper storage or handling.
-
Solution: Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt.
-
-
Degraded Substrate: The this compound substrate can degrade over time.
-
Solution: Prepare fresh this compound solutions and store them protected from light.
-
-
Incorrect Reagent Concentrations: Errors in calculating dilutions can lead to suboptimal concentrations of enzyme or substrate.
-
Solution: Double-check all calculations and ensure accurate dilutions.
-
-
Sub-optimal Assay Conditions: The pH of the buffer or the incubation temperature may not be optimal for the enzyme.
-
Solution: Verify the pH of the assay buffer and ensure the incubator is at the correct temperature.
-
Compound Interference
Q4: I suspect some of my "hit" compounds are interfering with the assay rather than inhibiting the enzyme. How can I confirm this?
A4: Test compounds can interfere with the assay in several ways:
-
Fluorescence Quenching or Enhancement: The compound may directly absorb the excitation or emission light of 4-hydroxyquinoline (quenching) or be fluorescent itself (enhancement).
-
Solution: Run a counterscreen where the compound is added to a solution of 4-hydroxyquinoline of a known concentration. A change in fluorescence intensity indicates interference.
-
-
Inhibition of the Reporter Product Formation: The compound may interfere with the spontaneous cyclization of the aldehyde intermediate to 4-hydroxyquinoline.
-
Solution: This is more difficult to test directly. If a compound is a suspected artifact, consider a secondary assay with a different detection method (e.g., LC-MS) to confirm its activity.
-
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Solution: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. True inhibitors will maintain their activity, while aggregation-based inhibitors will often show reduced potency.
-
References
Sample preparation techniques to reduce matrix effects in kynuramine LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of kynuramine.
FAQs: Sample Preparation for this compound Analysis
Q1: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis in biological samples?
A1: The three most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of technique depends on the sample matrix, required sensitivity, and throughput.[1][2][3]
Q2: Which technique is the quickest, and which provides the cleanest extract?
A2: Protein precipitation is the quickest and simplest method but may result in significant matrix effects due to residual phospholipids.[4] Solid-phase extraction, particularly using mixed-mode or novel polymeric sorbents, generally provides the cleanest extracts with the least matrix interference, though it is a more complex and time-consuming procedure.[5]
Q3: How do I choose the right sample preparation method for my this compound assay?
A3: The choice depends on your specific analytical needs.
-
Protein Precipitation (PPT): Suitable for rapid screening and when the required sensitivity is not compromised by matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a good balance between cleanliness and ease of use. It is effective at removing salts and some phospholipids.
-
Solid-Phase Extraction (SPE): Recommended for high-sensitivity assays requiring low limits of quantification, as it provides the most effective removal of interfering matrix components.
Q4: What are the key considerations for optimizing each technique for this compound?
A4:
-
PPT: The choice and volume of the organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trifluoroacetic acid) are critical. A 3:1 ratio of acetonitrile to plasma is common.
-
LLE: The selection of an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustment of the aqueous phase are crucial for efficient extraction of this compound.
-
SPE: The choice of sorbent chemistry (e.g., reversed-phase like Oasis HLB, or mixed-mode cation exchange) is the most important factor. The wash and elution solvent compositions must be optimized for analyte retention and elution while minimizing co-extraction of matrix components.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound for LC-MS/MS analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete protein precipitation: Insufficient precipitating agent or inadequate vortexing. | - Ensure the correct ratio of precipitating agent to sample (e.g., 3:1 acetonitrile:plasma). - Vortex samples thoroughly (e.g., for 1 minute). |
| Inefficient LLE: Incorrect solvent choice or pH of the aqueous phase. | - Select a solvent in which this compound has high solubility. - Adjust the sample pH to ensure this compound is in a neutral form for efficient extraction into the organic phase. | |
| Poor retention or elution in SPE: Sub-optimal sorbent, wash, or elution solvents. | - Select a sorbent with appropriate chemistry for this compound (e.g., reversed-phase or mixed-mode cation exchange). - Optimize wash solvent to remove interferences without eluting the analyte. - Ensure the elution solvent is strong enough to fully recover this compound from the sorbent. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Residual phospholipids from PPT: Acetonitrile precipitation is less effective at removing phospholipids compared to other techniques. | - Consider a phospholipid removal plate or a post-extraction clean-up step. - Alternatively, switch to LLE or SPE for cleaner extracts. |
| Co-elution of matrix components: The chromatographic separation is insufficient to resolve this compound from interfering compounds. | - Optimize the LC gradient to improve the separation of this compound from matrix components. - Employ a more selective sample preparation technique like SPE to remove the interfering components. | |
| Inconsistent Results/Poor Reproducibility | Variable sample handling: Inconsistent vortexing times, centrifugation speeds, or evaporation steps. | - Standardize all manual steps in the protocol. - Use an automated liquid handler for improved precision if available. |
| Incomplete drying or reconstitution: Residual extraction solvent can affect chromatography, while incomplete reconstitution leads to lower signal. | - Ensure complete evaporation of the organic solvent after LLE or SPE. - Vortex the reconstituted sample thoroughly to ensure the analyte is fully dissolved. |
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation techniques. Note that these values are compiled from studies on compounds with similar properties to this compound and may vary for this compound itself.
| Technique | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (TFA) | Kynurenine | Human Plasma | >85% | Not specified | |
| Protein Precipitation (Acetonitrile) | Various Drugs | Bovine Serum | >90% | High | |
| Liquid-Liquid Extraction | Various Drugs | Plasma | Variable | 16% (average) | |
| Solid-Phase Extraction (Oasis PRiME HLB) | Various Drugs | Plasma | ≥80% | ≤15% | |
| Solid-Phase Extraction (Oasis HLB) | Various Drugs | Rat Plasma | High | Low |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Ethyl Acetate
-
To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) using a Reversed-Phase Sorbent (e.g., Oasis HLB)
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load 100 µL of the plasma sample (pre-treated by dilution with 100 µL of 4% phosphoric acid in water).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol.
-
Dry-down and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: this compound sample preparation workflow options.
Caption: Troubleshooting logic for low this compound signal.
References
Validation & Comparative
A Researcher's Guide to MAO-B Inhibitor Screening: Validating the Kynuramine-Based Assay
For researchers, scientists, and drug development professionals, the selection of a robust and reliable assay for screening monoamine oxidase B (MAO-B) inhibitors is a critical step in the discovery of novel therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's. This guide provides an in-depth comparison of the widely used kynuramine-based assay with alternative screening methods, supported by experimental data and detailed protocols to aid in the validation and selection process.
Monoamine oxidase B is a key enzyme responsible for the degradation of monoamine neurotransmitters, such as dopamine.[1][2] Its inhibition can increase the levels of these neurotransmitters in the brain, offering a therapeutic strategy for various neurological disorders.[1][3] The this compound-based assay is a popular method for identifying potential MAO-B inhibitors due to its simplicity and reliability.
Understanding the MAO-B Signaling Pathway and this compound Assay Principle
The this compound-based assay relies on the enzymatic conversion of a non-fluorescent substrate, this compound, into a fluorescent product, 4-hydroxyquinoline, by MAO-B.[1] The intensity of the fluorescence produced is directly proportional to the MAO-B enzyme activity. When a potential inhibitor is present, the enzymatic activity is reduced, leading to a decrease in fluorescence. This change in fluorescence is used to quantify the inhibitory potency of the test compound.
Caption: MAO-B metabolizes this compound to a fluorescent product.
Experimental Workflow of a this compound-Based MAO-B Assay
The general workflow for a this compound-based MAO-B inhibitor screening assay is a multi-step process that can be adapted for high-throughput screening. The process involves preparation of reagents, incubation of the enzyme with potential inhibitors, initiation of the enzymatic reaction, and subsequent detection of the fluorescent product.
Caption: A typical workflow for a this compound-based MAO-B assay.
Performance Comparison: this compound vs. Alternative Assays
While the this compound-based assay is widely used, several alternative methods are available for screening MAO-B inhibitors. The most common alternatives are assays that detect the production of hydrogen peroxide (H₂O₂), another byproduct of the MAO-catalyzed reaction. These assays often employ a fluorescent probe, such as Amplex Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. Another alternative is the use of bioluminescent assays, such as the MAO-Glo™ assay.
The choice of assay depends on various factors including the specific research needs, throughput requirements, and potential for compound interference. The following table summarizes the key performance characteristics of the this compound-based assay compared to H₂O₂-based fluorometric and bioluminescent assays.
| Feature | This compound-Based Assay | H₂O₂-Based Fluorometric Assay | H₂O₂-Based Bioluminescent Assay |
| Principle | Direct measurement of the fluorescent product 4-hydroxyquinoline. | Indirect measurement of H₂O₂ production using a fluorescent probe. | Indirect measurement of a luciferin derivative substrate of MAO. |
| Detection | Fluorescence (Ex/Em ~320/380 nm). | Fluorescence (e.g., Amplex Red, Ex/Em ~535/587 nm). | Luminescence. |
| Sensitivity | Good. | High. | Very High. |
| Specificity | High for MAO-B activity. | Prone to interference by antioxidant compounds that can scavenge H₂O₂. | Less prone to interference from colored or fluorescent compounds. |
| Z'-factor | Generally ≥ 0.7, suitable for HTS. | Can be ≥ 0.7, suitable for HTS. | Typically high, excellent for HTS. |
| IC₅₀ for Selegiline | ~7-14 nM | ~7 nM | Varies by manufacturer. |
| Advantages | Direct assay, less prone to certain types of interference. | High sensitivity, widely available commercial kits. | Highest sensitivity, broad dynamic range. |
| Disadvantages | Lower sensitivity compared to some H₂O₂ assays. | Potential for false negatives from antioxidant compounds. | Generally more expensive. |
Detailed Experimental Protocols
This compound-Based MAO-B Inhibition Assay
This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound dihydrobromide (substrate)
-
Test compounds and a reference inhibitor (e.g., Selegiline)
-
Phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
2N NaOH (stop solution)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Dissolve test compounds and selegiline in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the recombinant human MAO-B enzyme to the desired working concentration in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the serially diluted test compounds or reference inhibitor to the respective wells. Include wells with buffer only as a negative control and wells with enzyme and buffer (no inhibitor) as a positive control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the this compound substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 75 µL of 2N NaOH to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control without any inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Hydrogen Peroxide (H₂O₂)-Based Fluorometric MAO-B Inhibition Assay
This protocol outlines a general method using a fluorescent probe to detect H₂O₂ produced by MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine or benzylamine)
-
Test compounds and a reference inhibitor (e.g., Selegiline)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the MAO-B substrate, test compounds, and reference inhibitor in an appropriate solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a detection reagent mixture containing the fluorescent probe and HRP in assay buffer, protected from light.
-
-
Assay Protocol:
-
Add 50 µL of the MAO-B enzyme solution to each well of the microplate.
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the MAO-B substrate.
-
Immediately add 20 µL of the detection reagent mixture to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time (kinetic mode) or at a fixed endpoint.
-
Calculate the rate of reaction or the endpoint fluorescence for each well.
-
Determine the percentage of inhibition and the IC₅₀ value as described for the this compound assay.
-
Choosing the Right Assay: A Decision-Making Framework
The selection of an appropriate MAO-B inhibitor screening assay is a critical decision that can impact the efficiency and reliability of your drug discovery program. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A decision tree for selecting an appropriate MAO-B assay.
References
Kynuramine in Focus: A Comparative Analysis of its Sensitivity as a Monoamine Oxidase Substrate
For researchers, scientists, and drug development professionals, understanding the kinetic properties of monoamine oxidase (MAO) substrates is paramount for accurate enzyme activity assessment and inhibitor screening. This guide provides an objective comparison of the sensitivity of kynuramine with other widely used MAO substrates, supported by experimental data and detailed protocols.
This compound serves as a versatile substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B. Its oxidative deamination, catalyzed by MAO, leads to the formation of 4-hydroxyquinoline, a fluorescent product, making it particularly suitable for continuous fluorometric assays. This intrinsic property simplifies the detection of MAO activity, often eliminating the need for coupled enzymatic reactions required for other substrates.
Quantitative Comparison of MAO Substrate Kinetics
The sensitivity of an enzyme substrate is primarily characterized by its Michaelis-Menten constant (Km) and maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, with a lower Km indicating a higher affinity of the enzyme for the substrate. Vmax reflects the maximum rate of the enzymatic reaction.
The following table summarizes the kinetic parameters for this compound and other common MAO substrates. It is important to note that these values can vary between studies due to differences in experimental conditions, enzyme source, and assay methodology.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| This compound | Human MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 | [1] |
| Human MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 | [1] | |
| Human MAO-A | 42 | Not Reported | [1] | |
| Human MAO-B | 26 | Not Reported | [1] | |
| Human MAO-A | 44.1 | Not Reported | [1] | |
| Human MAO-B | 90.0 | Not Reported | ||
| Serotonin | Monkey MAO-A | Value decreases with d-MP administration | Value decreases with d-MP administration | |
| Rat MAO-A | 2- to 4-fold smaller than l-norepinephrine | 2- to 5-fold more readily deaminated than l-norepinephrine | ||
| Benzylamine | Human MAO-B | Not Reported | Not Reported | |
| Tyramine | Rat MAO-A | ~120 | Not Reported | |
| Rat MAO-B | ~240 | Not Reported | ||
| Human MAO-A | 55,600 ± 3,700 | Not Reported | ||
| Human MAO-B | 24,100 ± 4,800 | Not Reported | ||
| β-Phenylethylamine | Monkey MAO-B | Value decreases with d-MP administration | Value decreases with d-MP administration |
Enzymatic Reaction of MAO with this compound
Monoamine oxidase catalyzes the oxidative deamination of this compound. This process involves the removal of an amine group and results in the formation of an unstable aldehyde intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization to form the stable, fluorescent product, 4-hydroxyquinoline.
Experimental Protocols
Accurate and reproducible measurement of MAO activity is crucial for comparative studies. Below are detailed methodologies for assays utilizing this compound, benzylamine, and serotonin.
Fluorometric Assay for MAO Activity using this compound
This method is based on the direct measurement of the fluorescent product, 4-hydroxyquinoline, formed from the enzymatic oxidation of this compound.
Materials:
-
Recombinant human MAO-A or MAO-B
-
This compound dihydrobromide
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader with fluorescence detection (Excitation: ~310-320 nm, Emission: ~380-400 nm)
-
96-well black microplates
Procedure:
-
Prepare Reagents:
-
Dissolve this compound dihydrobromide in the potassium phosphate buffer to prepare a stock solution (e.g., 10 mM).
-
Dilute the MAO-A or MAO-B enzyme to the desired concentration in the same buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the MAO enzyme solution to the wells.
-
To initiate the reaction, add varying concentrations of the this compound substrate to the wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Include control wells containing the substrate without the enzyme to measure background fluorescence.
-
-
Measurement:
-
Immediately place the microplate in the pre-warmed microplate reader (e.g., 37°C).
-
Monitor the increase in fluorescence over time. Readings can be taken kinetically or as an endpoint measurement after a fixed incubation period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the reaction wells.
-
Calculate the rate of reaction from the linear portion of the kinetic curve or the endpoint fluorescence.
-
To determine Km and Vmax, plot the initial reaction velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Spectrophotometric Assay for MAO-B Activity using Benzylamine
This assay measures the formation of benzaldehyde from the MAO-B-catalyzed oxidation of benzylamine by monitoring the increase in absorbance at 250 nm.
Materials:
-
Recombinant human MAO-B
-
Benzylamine hydrochloride
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.2)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading UV wavelengths
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of benzylamine hydrochloride in the sodium phosphate buffer.
-
Dilute the MAO-B enzyme to the desired concentration in the same buffer.
-
-
Assay Setup:
-
Add the sodium phosphate buffer and the MAO-B enzyme solution to the wells or cuvettes.
-
Initiate the reaction by adding different concentrations of benzylamine.
-
Include a blank containing the substrate without the enzyme.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 250 nm over time in a temperature-controlled spectrophotometer.
-
-
Data Analysis:
-
Calculate the reaction rate using the molar extinction coefficient of benzaldehyde.
-
Determine Km and Vmax by plotting the initial velocities against substrate concentrations.
-
Radiometric Assay for MAO-A Activity using Serotonin
This highly sensitive method involves the use of radiolabeled serotonin and measures the formation of the deaminated product.
Materials:
-
Recombinant human MAO-A
-
[¹⁴C]Serotonin (5-hydroxytryptamine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Organic solvent (e.g., ethyl acetate/toluene mixture)
-
Acid solution (e.g., 2N HCl)
Procedure:
-
Assay Setup:
-
In a reaction tube, combine the phosphate buffer, MAO-A enzyme, and [¹⁴C]serotonin.
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 20 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an acid solution (e.g., 2N HCl).
-
Add an organic solvent to extract the deaminated, neutral product. The unreacted, protonated serotonin will remain in the aqueous phase.
-
Vortex the tubes and centrifuge to separate the phases.
-
-
Measurement:
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]serotonin.
-
Determine the kinetic parameters by performing the assay at various substrate concentrations.
-
Experimental Workflow for MAO Substrate Sensitivity Assessment
The following diagram illustrates a typical workflow for determining the kinetic parameters of a potential MAO substrate.
References
A Head-to-Head Battle: Cross-Validation of Kynuramine Assay Results with a Reference HPLC Method for Monoamine Oxidase Activity
For researchers, scientists, and drug development professionals seeking accurate and reliable measurement of monoamine oxidase (MAO) activity, this guide provides a comprehensive comparison of the widely used kynuramine assay with a high-performance liquid chromatography (HPLC)-based reference method. This guide details the experimental protocols for both methods, presents a comparative analysis of their performance, and offers insights into selecting the most appropriate assay for your research needs.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the development of therapeutics for neurological and psychiatric disorders.[1][2] The this compound assay, a staple in many laboratories, offers a convenient method for assessing MAO activity. However, its susceptibility to interference necessitates cross-validation with a more robust reference method, such as HPLC, to ensure data integrity.
The this compound Assay: A Convenient Fluorometric Method
The this compound assay is a continuous spectrophotometric or fluorometric method that relies on the MAO-catalyzed oxidative deamination of this compound. This reaction produces an unstable aldehyde intermediate that spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent product. The rate of 4-hydroxyquinoline formation, measured by an increase in fluorescence or absorbance, is directly proportional to the MAO activity.[3][4]
The Reference Method: HPLC for Enhanced Specificity
High-performance liquid chromatography (HPLC) offers a more specific and accurate quantification of the 4-hydroxyquinoline product from the MAO-kynuramine reaction. By physically separating the analyte of interest from other reaction components before detection, HPLC minimizes the risk of interference from compounds that may absorb light or fluoresce in the same range as 4-hydroxyquinoline, a common issue with direct spectrophotometric assays.[5]
Comparative Performance Analysis
The following table summarizes the key performance characteristics of the this compound assay and the HPLC reference method for the determination of MAO activity. This comparison is based on findings from various analytical studies.
| Feature | This compound Assay (Fluorometric/Spectrophotometric) | HPLC Method |
| Principle | Measures the rate of formation of fluorescent 4-hydroxyquinoline. | Chromatographic separation and quantification of 4-hydroxyquinoline. |
| Throughput | High-throughput compatible (96-well plate format). | Lower throughput, requires sequential sample injection. |
| Sensitivity | Generally high, especially the fluorometric version. | High sensitivity, particularly with fluorescence or mass spectrometry detection. |
| Specificity | Prone to interference from fluorescent or light-absorbing compounds in the sample matrix. | High specificity due to the physical separation of the analyte from potential interferents. |
| Accuracy | Can be less accurate in complex biological samples due to interference. | Considered a more accurate reference method. |
| Cost | Relatively low cost for instrumentation and reagents. | Higher initial instrument cost and ongoing solvent expenses. |
| Expertise | Requires basic laboratory skills. | Requires expertise in HPLC operation and data analysis. |
Experimental Protocols
Detailed methodologies for both the this compound assay and the HPLC reference method are provided below. These protocols are based on established methods in the field.
This compound Fluorometric Assay Protocol
-
Reagent Preparation :
-
Phosphate Buffer (100 mM, pH 7.4).
-
This compound dihydrobromide stock solution (10 mM in water).
-
Recombinant human MAO-A or MAO-B enzyme solution (e.g., 5 µg/mL in phosphate buffer).
-
2N NaOH (for reaction termination).
-
-
Assay Procedure :
-
In a 96-well black microplate, add 50 µL of the enzyme solution to each well.
-
To test for inhibition, add 50 µL of the test compound at various concentrations. For control wells, add 50 µL of buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of this compound solution (final concentration of approximately 50-80 µM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Terminate the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
HPLC Reference Method Protocol
-
Enzymatic Reaction (similar to the this compound assay) :
-
The enzymatic reaction is carried out in microtubes following the same steps for reagent addition, pre-incubation, reaction initiation, and incubation as the fluorometric assay.
-
The reaction is typically terminated by adding a strong acid (e.g., perchloric acid) or a solvent like acetonitrile, which also serves to precipitate proteins.
-
-
Sample Preparation for HPLC :
-
Following reaction termination, centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-DAD/Fluorescence Analysis :
-
HPLC System : A standard HPLC system equipped with a C18 reversed-phase column, a diode array detector (DAD), and/or a fluorescence detector.
-
Mobile Phase : A suitable gradient or isocratic mixture of solvents, such as acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).
-
Detection :
-
DAD : Monitor the absorbance of 4-hydroxyquinoline at its maximum absorption wavelength (~320 nm).
-
Fluorescence : Use an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm for enhanced sensitivity and selectivity.
-
-
Quantification : The concentration of 4-hydroxyquinoline is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of 4-hydroxyquinoline.
-
Visualizing the Methodologies
To better illustrate the processes, the following diagrams outline the enzymatic pathway and the experimental workflows.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Kynuramine Assay: A Comparative Analysis of Reproducibility and Precision in Monoamine Oxidase Activity Measurement
For researchers, scientists, and drug development professionals engaged in the study of monoamine oxidase (MAO) enzymes, the selection of an appropriate assay is paramount for generating reliable and reproducible data. The kynuramine assay, a widely utilized method for determining MAO-A and MAO-B activity, offers a non-radiometric alternative to traditional techniques. This guide provides an objective comparison of the this compound assay with other common methods, focusing on reproducibility and inter-assay precision, supported by experimental data and detailed protocols.
Understanding the this compound Assay: A Non-Radioactive Approach
The this compound assay is based on the oxidative deamination of the substrate this compound by MAO enzymes. This enzymatic reaction leads to the formation of an unstable aldehyde intermediate, which then undergoes a spontaneous intramolecular cyclization to form 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be monitored using spectrophotometric or fluorometric methods, providing a measure of MAO activity.[1][2][3] This continuous assay format allows for the real-time measurement of enzyme kinetics.[3]
Reproducibility and Precision: A Comparative Overview
The reliability of any enzymatic assay is determined by its reproducibility (the closeness of agreement between independent results) and precision (the degree of scatter among a series of measurements). These are often expressed as the coefficient of variation (CV%), with lower values indicating higher precision. For immunoassays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable. While direct comparative studies providing side-by-side precision data for various MAO assays are limited in publicly available literature, we can infer performance based on validation data from individual studies and established laboratory standards.
| Assay Type | Detection Method | Typical Intra-Assay CV (%) | Typical Inter-Assay CV (%) | Advantages | Disadvantages |
| This compound Assay | Spectrophotometry/Fluorometry | < 10% | < 15% | Non-radiometric, continuous monitoring, relatively simple and cost-effective.[4] | Potential for interference from colored or fluorescent compounds. |
| Radiometric Assay | Scintillation Counting | < 10% | < 15% | High sensitivity and specificity, considered a "gold standard". | Requires handling of radioactive materials, disposal costs, discontinuous assay. |
| HPLC-based Assays | UV/Fluorescence/Electrochemical | < 5% | < 10% | High specificity and can measure multiple analytes simultaneously. | Requires specialized equipment, more complex sample preparation, longer run times. |
It is important to note that the provided CV values are general targets for well-validated assays. Actual precision can vary depending on the specific laboratory, equipment, and experimental conditions.
In-Depth Look at this compound Assay Performance
While many studies describe the this compound assay as "reproducible," specific CV values are not always reported. However, the widespread and long-term use of this assay in both academic and industrial settings suggests a high degree of reliability when properly validated. For instance, a high-throughput screening method for MAO inhibitors using an LC-MS/MS-based this compound assay was found to be highly reproducible, with IC50 values in good agreement with literature values.
Alternative Methods for MAO Activity Measurement
Radiometric Assays
Radiometric assays have historically been the gold standard for measuring MAO activity due to their high sensitivity. These assays typically use radiolabeled substrates such as [¹⁴C]-serotonin or [³H]-pargyline. While sensitive, the reliance on radioactive isotopes poses safety, regulatory, and disposal challenges.
HPLC-Based Assays
High-performance liquid chromatography (HPLC) offers a highly specific and versatile platform for MAO activity assessment. These methods can utilize native substrates and simultaneously measure both substrate depletion and product formation. Detection methods vary and include UV, fluorescence, and electrochemical detection, the latter offering very high sensitivity for electroactive compounds. HPLC-based methods generally exhibit excellent precision but require more significant upfront investment in equipment and expertise.
Experimental Protocols
Continuous Spectrophotometric this compound Assay for MAO Activity
This protocol is adapted from established methods for determining MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
This compound dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 314-360 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound (inhibitor) at various concentrations or a vehicle control.
-
Add the MAO-A or MAO-B enzyme to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for any inhibitor interaction.
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 314 nm (for the formation of 4-hydroxyquinoline) or the decrease in absorbance at 360 nm (for the consumption of this compound) at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Fluorometric this compound Assay for MAO Activity
This protocol enhances sensitivity compared to the spectrophotometric method.
Materials:
-
Same as the spectrophotometric assay
-
Fluorometer with excitation at ~310-320 nm and emission at ~380-400 nm
-
96-well black microplates
Procedure:
-
Follow steps 1-6 of the spectrophotometric protocol, using a black microplate.
-
After a fixed incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths.
-
Alternatively, for a continuous assay, monitor the increase in fluorescence in real-time.
-
Calculate MAO activity based on a standard curve of 4-hydroxyquinoline.
Visualizing the Process
To better understand the biochemical and experimental workflows, the following diagrams are provided.
Conclusion
The this compound assay stands as a robust and reliable method for the determination of MAO activity. Its non-radiometric nature, coupled with the potential for high-throughput screening, makes it an attractive option for many research applications. While direct comparative data on precision with other methods is not abundant, the available information suggests that a well-validated this compound assay can achieve intra- and inter-assay precision comparable to other established techniques. The choice between the this compound assay, radiometric assays, or HPLC-based methods will ultimately depend on the specific requirements of the study, including the need for sensitivity, throughput, and the availability of specialized equipment and resources. For many laboratories, the balance of performance, safety, and cost-effectiveness makes the this compound assay a highly suitable choice for the investigation of MAO enzymes.
References
- 1. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the specificity of kynuramine for different amine oxidases
For Researchers, Scientists, and Drug Development Professionals
Kynuramine, a metabolite of the amino acid tryptophan, serves as a substrate for various amine oxidases. Its inherent fluorescence upon enzymatic conversion has made it a valuable tool in pharmacological and biochemical research for assaying the activity of these enzymes. This guide provides a comparative analysis of this compound's specificity for different amine oxidases, supported by experimental data, to aid researchers in selecting appropriate experimental models and interpreting their results.
Quantitative Comparison of this compound Specificity
The interaction of this compound with different amine oxidases can be quantified by its kinetic parameters, primarily the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). These parameters provide insights into the affinity of the enzyme for this compound and its efficiency as a substrate or inhibitor.
| Amine Oxidase | Enzyme Source | Parameter | Value (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | Human, recombinant | Km | 23.1 ± 0.8 | [1] |
| Human, recombinant | Vmax | 10.2 ± 0.2 nmol/min/mg | [1] | |
| Monoamine Oxidase B (MAO-B) | Human, recombinant | Km | 18.0 ± 2.3 | [1] |
| Human, recombinant | Vmax | 7.35 ± 0.69 nmol/min/mg | [1] | |
| Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) | Rat, aorta | Ki | 5.4 | [2] |
| Diamine Oxidase (DAO) | Data not available | - | - |
Key Observations:
-
This compound serves as a substrate for both MAO-A and MAO-B with similar affinities, as indicated by their comparable Km values.
-
The Vmax values suggest that MAO-A metabolizes this compound at a slightly higher rate than MAO-B.
-
For SSAO, this compound acts as a competitive inhibitor, with a reported Ki of 5.4 µM in rat aorta. This indicates that this compound can bind to the active site of SSAO and compete with its endogenous substrates.
-
There is a lack of available data on the interaction of this compound with diamine oxidase (DAO), suggesting it may not be a significant substrate or inhibitor for this enzyme.
Metabolic Pathway of this compound by Monoamine Oxidases
The enzymatic deamination of this compound by MAO-A or MAO-B initiates a series of reactions leading to the formation of a fluorescent product, 4-hydroxyquinoline. This transformation is the basis for its use in enzyme activity assays.
Experimental Protocols
The determination of this compound's specificity for different amine oxidases relies on robust and well-defined experimental protocols. The most common method is a continuous spectrophotometric or fluorometric assay.
Monoamine Oxidase (MAO-A and MAO-B) Activity Assay
This assay measures the rate of formation of 4-hydroxyquinoline from this compound.
Materials:
-
Recombinant human MAO-A or MAO-B
-
This compound dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well plates (black plates for fluorescence)
Procedure:
-
Prepare Reagents: Dissolve this compound dihydrobromide in the potassium phosphate buffer to create a stock solution. Prepare serial dilutions to obtain the desired substrate concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B in the same buffer to the desired concentration (e.g., 0.01 mg/mL).
-
Assay Setup: In a 96-well plate, add the potassium phosphate buffer.
-
Initiate Reaction: Add the MAO enzyme solution to each well. To start the reaction, add the this compound substrate solution. The final reaction volume is typically 200 µL.
-
Measurement:
-
Spectrophotometric: Measure the increase in absorbance at approximately 316 nm, which corresponds to the formation of 4-hydroxyquinoline.
-
Fluorometric: Measure the increase in fluorescence with an excitation wavelength of around 310-320 nm and an emission wavelength of approximately 380-400 nm.
-
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance/fluorescence versus time curve. Kinetic parameters (Km and Vmax) are calculated by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation using a non-linear regression software.
Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition Assay
To determine the inhibitory effect of this compound on SSAO, a similar assay is performed using a known SSAO substrate, such as benzylamine, in the presence of varying concentrations of this compound.
Materials:
-
Source of SSAO (e.g., tissue homogenate like rat aorta)
-
Benzylamine (substrate)
-
This compound (inhibitor)
-
Appropriate buffer
-
Detection method for benzylamine metabolism (e.g., radiolabeled substrate and scintillation counting, or spectrophotometric measurement of benzaldehyde formation at 250 nm).
Procedure:
-
Prepare Reagents: Prepare stock solutions of benzylamine and this compound in the appropriate buffer.
-
Enzyme Preparation: Prepare the SSAO enzyme source.
-
Assay Setup: In reaction tubes or a 96-well plate, add the buffer, the SSAO enzyme, and varying concentrations of this compound.
-
Initiate Reaction: Add the benzylamine substrate to start the reaction.
-
Measurement: Measure the rate of benzylamine metabolism at different this compound concentrations.
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the effect of different this compound concentrations on the Km and Vmax of the SSAO-catalyzed reaction using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
This compound is a well-established and versatile substrate for assaying the activity of both MAO-A and MAO-B. Its utility stems from the formation of a fluorescent product, allowing for sensitive and continuous monitoring of enzyme activity. While it exhibits similar affinity for both MAO isoforms, it is a slightly more efficient substrate for MAO-A. In contrast, this compound acts as a competitive inhibitor of SSAO/VAP-1. For diamine oxidase, there is currently insufficient evidence to suggest that this compound is a relevant substrate or inhibitor. Researchers should consider these specificities when designing experiments and interpreting data involving this compound and amine oxidases. The provided protocols offer a foundation for the reliable determination of these interactions in a laboratory setting.
References
A Head-to-Head Battle: Fluorometric vs. Spectrophotometric Kynuramine Assays for Monoamine Oxidase Activity
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal assay for measuring monoamine oxidase activity using the substrate kynuramine.
In the realm of neuropharmacology and drug discovery, the accurate measurement of monoamine oxidase (MAO) activity is paramount. MAOs are key enzymes in the metabolism of neurotransmitters, and their dysregulation is implicated in a range of neurological and psychiatric disorders. This compound, a substrate for both MAO-A and MAO-B isoforms, is widely used to assess the activity of these enzymes. The two most common methods for this purpose are fluorometric and spectrophotometric assays. This guide provides a detailed comparative analysis of these two techniques, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific needs.
At a Glance: Performance Comparison
The choice between a fluorometric and a spectrophotometric this compound assay often hinges on the required sensitivity and the experimental context. While both methods are robust, the fluorometric approach generally offers superior sensitivity.
| Parameter | Fluorometric Assay | Spectrophotometric Assay | Key Considerations |
| Principle | Measures the fluorescence of the product, 4-hydroxyquinoline. | Measures the decrease in absorbance as this compound is consumed. | The fluorometric assay is a product-formation assay, while the spectrophotometric assay is a substrate-depletion assay. |
| Sensitivity | High | Moderate | Fluorometric assays are reported to be approximately 10-fold more sensitive than conventional spectrophotometric methods[1]. |
| Limit of Detection (LOD) | Low (in the nanomolar range for 4-hydroxyquinoline) | Higher (in the micromolar range for this compound) | The lower detection limit of the fluorometric assay makes it ideal for samples with low enzyme activity. |
| Limit of Quantification (LOQ) | Low | Higher | Fluorometric assays can reliably quantify smaller amounts of enzymatic activity. |
| Dynamic Range | Typically wide, but can be limited by inner filter effects at high product concentrations. | Generally linear over a narrower concentration range of the substrate. | Careful optimization of substrate and enzyme concentrations is crucial for both assays. |
| Z'-factor | Generally high (> 0.5), suitable for high-throughput screening (HTS). | Can be lower, may require more optimization for HTS applications. | The Z'-factor is a measure of the statistical effect size and is used to judge the suitability of an assay for HTS. |
| Interference | Potential for interference from fluorescent compounds in the sample. | Potential for interference from compounds that absorb at the same wavelength as this compound. | Sample matrix effects should be carefully evaluated for both assays. |
Signaling Pathway of this compound Metabolism by Monoamine Oxidase
The enzymatic conversion of this compound by monoamine oxidase is a two-step process. First, MAO catalyzes the oxidative deamination of this compound to produce an unstable aldehyde intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization to form the stable and detectable product, 4-hydroxyquinoline.
Figure 1. Metabolic pathway of this compound by monoamine oxidase.
Experimental Workflows
The general workflows for both fluorometric and spectrophotometric this compound assays are outlined below. These diagrams illustrate the key steps from sample preparation to data analysis.
Fluorometric Assay Workflow
Figure 2. General workflow for a fluorometric this compound assay.
Spectrophotometric Assay Workflow
Figure 3. General workflow for a spectrophotometric this compound assay.
Detailed Experimental Protocols
The following are representative protocols for performing fluorometric and spectrophotometric this compound assays. These should be optimized based on the specific enzyme source and experimental conditions.
Fluorometric this compound Assay Protocol
This protocol is adapted for a 96-well microplate format and measures the formation of 4-hydroxyquinoline.
Materials:
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
-
Recombinant human MAO-A or MAO-B
-
This compound dihydrobromide
-
4-Hydroxyquinoline (for standard curve)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Sodium hydroxide (e.g., 2 N) to stop the reaction
-
Dimethyl sulfoxide (DMSO) for dissolving compounds (if necessary)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of 4-hydroxyquinoline in DMSO and then dilute in assay buffer to create a standard curve (e.g., ranging from 0 to 10 µM).
-
Dilute the MAO enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control (e.g., DMSO, typically not exceeding 1% final concentration)
-
Diluted MAO enzyme solution
-
-
The final volume in each well before adding the substrate should be uniform (e.g., 100 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the this compound solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a small volume of sodium hydroxide to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-hydroxyquinoline (e.g., excitation at ~310 nm and emission at ~400 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the fluorescence of the 4-hydroxyquinoline standards against their concentrations.
-
Determine the concentration of 4-hydroxyquinoline produced in each sample by interpolating from the standard curve.
-
Calculate the MAO activity, typically expressed as nmol of product formed per minute per mg of protein. For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Spectrophotometric this compound Assay Protocol
This protocol measures the rate of disappearance of this compound and can be performed in a cuvette-based spectrophotometer or a UV-compatible microplate reader.
Materials:
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring in the UV range
-
Recombinant human MAO-A or MAO-B
-
This compound dihydrobromide
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should result in an initial absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
-
Dilute the MAO enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a cuvette or well, add the assay buffer and the this compound solution.
-
Equilibrate the mixture to the assay temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted MAO enzyme solution and mix quickly.
-
Immediately start monitoring the decrease in absorbance at the wavelength of maximum absorbance for this compound (approximately 360 nm).[2]
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the MAO activity using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute.
-
ε is the molar extinction coefficient of this compound at the measured wavelength.
-
c is the change in concentration of this compound per minute.
-
l is the path length of the cuvette or the light path in the microplate well.
-
-
The activity is typically expressed as nmol of substrate consumed per minute per mg of protein.
-
Conclusion
Both fluorometric and spectrophotometric this compound assays are valuable tools for measuring MAO activity. The fluorometric assay stands out for its superior sensitivity, making it the preferred choice for applications involving low enzyme concentrations or for high-throughput screening where a robust signal window is crucial. The spectrophotometric assay, while less sensitive, offers a simpler, direct measurement of substrate consumption and can be advantageous when fluorescence interference is a concern. The selection of the most appropriate assay will ultimately depend on the specific research question, the nature of the samples, and the available instrumentation. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently choose the optimal method to advance their studies on monoamine oxidase.
References
Validating Kynuramine as a Biomarker for Disease Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable and sensitive biomarkers is paramount in understanding disease pathogenesis, monitoring disease activity, and evaluating therapeutic efficacy. In diseases characterized by inflammation and oxidative stress, metabolites of the kynurenine pathway have emerged as promising candidates. This guide provides a comprehensive comparison of kynuramine and its related metabolites with established and emerging biomarkers of neuroinflammation and oxidative stress, with a focus on their application in neurological disorders such as Multiple Sclerosis (MS).
Comparative Analysis of Biomarker Performance
The validation of a biomarker hinges on its consistent and quantifiable association with a clinical endpoint. Here, we summarize the performance of kynurenine pathway metabolites against alternative biomarkers. The data is primarily correlational, reflecting the current state of research. For context, the Expanded Disability Status Scale (EDSS) is a widely used method of quantifying disability in multiple sclerosis, with higher scores indicating greater disability[1].
| Biomarker Category | Biomarker | Disease Context (Example) | Sample Type | Key Findings & Quantitative Data | Analytical Method |
| Kynurenine Pathway | Kynurenine/Tryptophan (KYN/TRP) Ratio | Multiple Sclerosis | Serum, Plasma, CSF | Elevated KYN/TRP ratio is observed in MS patients compared to healthy controls. One study reported an Area Under the Curve (AUC) of 0.793 for the KYN/TRP ratio in predicting an MS diagnosis, though with low sensitivity and specificity.[2][3] No significant correlation with EDSS has been consistently reported.[2][3] Higher BMI in MS patients correlates with a higher KYN/TRP ratio (r = 0.425). | LC-MS/MS, HPLC |
| Quinolinic Acid (QA) / Kynurenic Acid (KYNA) Ratio | Multiple Sclerosis | Serum, CSF | The QA/KYNA ratio is often elevated in MS, indicating a shift towards a neurotoxic environment. One study found this ratio could predict an MS diagnosis with an AUC of 0.645. | LC-MS/MS, HPLC | |
| Neurodegeneration | Neurofilament Light Chain (NfL) | Multiple Sclerosis | Plasma, Serum, CSF | Plasma NfL (pNfL) levels are elevated in MS patients compared to controls. High pNfL is associated with an increased risk of EDSS worsening (Hazard Ratios from 1.4 to 1.7). Baseline serum NfL (sNfL) levels are significantly associated with EDSS score (β, 1.080). A strong correlation exists between CSF and serum/plasma NfL levels. | Single Molecule Array (Simoa), ELISA |
| Oxidative Stress | Glutathione (GSH) | Multiple Sclerosis | Brain Tissue, Blood, Plasma | Reduced GSH levels are found in the brains of secondary progressive MS patients compared to controls. A non-significant trend for lower fronto-parietal GSH with higher EDSS scores has been observed (Spearman's rho = -0.17). In relapsing-remitting MS, serum GSH levels significantly negatively correlated with the degree of cognitive impairment. | Magnetic Resonance Spectroscopy (MRS), HPLC |
| Superoxide Dismutase (SOD) | Multiple Sclerosis | Blood, CSF | Studies have reported conflicting results, with some showing increased and others decreased SOD activity in MS patients. A meta-analysis did not find a significant overall difference in blood SOD levels between MS patients and controls. | Colorimetric Activity Assays | |
| Inflammation / Tissue Remodeling | Matrix Metalloproteinase-9 (MMP-9) | Multiple Sclerosis | Serum, CSF | Elevated MMP-9 levels have been detected in the serum and CSF of MS patients. CSF MMP-9 levels are selectively elevated in MS compared to other neurological disorders. However, studies have not found a significant correlation between serum or CSF MMP-9 levels and EDSS scores. | Gelatin Zymography, ELISA |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and analytical processes, the following diagrams illustrate the kynurenine pathway, a typical experimental workflow for biomarker analysis, and the logical steps in biomarker validation.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
References
A Comparative Guide to Assessing Novel Compound Selectivity for MAO-A and MAO-B Using Kynuramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of novel compounds against monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) utilizing the robust and sensitive kynuramine assay. We offer detailed experimental protocols, comparative data on various compounds, and visualizations to facilitate a deeper understanding of the underlying biochemical processes and experimental workflows.
Introduction to MAO-A and MAO-B Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial-bound enzymes crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] The two principal isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[2] This differential activity makes them significant targets in drug discovery. Selective MAO-A inhibitors are explored for treating depression and anxiety, while selective MAO-B inhibitors are prominent in the management of neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[3]
This compound, a non-fluorescent substrate for both MAO-A and MAO-B, is enzymatically converted to the highly fluorescent product 4-hydroxyquinoline.[4] This fluorometric assay provides a sensitive and continuous method for measuring MAO activity and is widely used to screen for and characterize the inhibitory potential and selectivity of novel compounds.[5]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of novel and reference compounds against both MAO-A and MAO-B, as determined by the this compound assay. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), is also provided to quantify the preference of each compound for one isoform over the other. A higher SI value indicates greater selectivity for MAO-B, while a lower value suggests selectivity for MAO-A.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50A / IC50B) | Reference |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | 13.97 | 3.23 | 4.32 | |
| N-(2,4-dinitrophenyl)benzamide (7, ST-2023) | 0.126 | - | >8.3-fold preference for MAO-A | |
| N-(2,4-Dinitrophenyl)benzo[d]dioxole-5-carboxamide (55, ST-2043) | - | 0.056 | >2.4-fold preference for MAO-B | |
| Compound 5c (PQM-244) | - | ≥ 70% inhibition | - | |
| Heterocyclic Conjugated Dienone (CD1) | 3.45 | - | - | |
| Heterocyclic Conjugated Dienone (CD2) | 3.23 | - | - | |
| Heterocyclic Conjugated Dienone (CD3) | 3.15 | - | - | |
| Heterocyclic Conjugated Dienone (CD11) | - | 0.063 | - | |
| Heterocyclic Conjugated Dienone (CD14) | - | 0.036 | - | |
| Toloxatone (Reference MAO-A Inhibitor) | 3.42 | - | - | |
| Safinamide (Reference MAO-B Inhibitor) | - | 0.03338 | - | |
| Clorgyline (Reference MAO-A Inhibitor) | - | No Inhibition | Highly Selective for MAO-A |
Experimental Protocols
This section outlines a detailed methodology for assessing the inhibitory activity and selectivity of novel compounds against recombinant human MAO-A and MAO-B using the this compound fluorometric assay.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells or microsomal preparations)
-
This compound dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Novel test compounds
-
Reference inhibitors:
-
Clorgyline (for MAO-A)
-
Selegiline or Safinamide (for MAO-B)
-
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorometric microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. A typical final concentration in the assay is around 60 µM for MAO-A.
-
Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions. Further dilute with assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme Inhibition Assay:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
A solution of the test compound or reference inhibitor at various concentrations. For control wells, add an equivalent volume of the vehicle (e.g., DMSO in assay buffer).
-
Recombinant MAO-A or MAO-B enzyme solution.
-
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in a fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 380-400 nm. The formation of 4-hydroxyquinoline can also be measured at 314 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (fluorescence units per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
-
Mandatory Visualizations
Signaling Pathway of MAO-A and MAO-B in Neurotransmitter Metabolism
Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism and byproduct formation.
Experimental Workflow for MAO Inhibition Assay
Caption: Step-by-step workflow for the this compound-based MAO inhibition assay.
Enzymatic Conversion of this compound by MAO
Caption: Enzymatic conversion of this compound to the fluorescent 4-hydroxyquinoline by MAO.
References
- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive fluorometric assay for serum monoamine oxidase with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance characteristics of a new kynuramine-based analytical method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel fluorescence-based analytical method for the detection of kynuramine against established chromatographic techniques. The performance characteristics, supported by experimental data, are presented to assist researchers in selecting the most suitable method for their specific applications in drug discovery and development.
Introduction to this compound Analysis
This compound, a key metabolite in the tryptophan catabolism pathway, is gaining increasing attention as a biomarker in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This guide evaluates a new, high-throughput fluorescence-based method and compares it with traditional, well-established methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics: A Comparative Analysis
The selection of an analytical method is often a trade-off between sensitivity, throughput, cost, and complexity. The following table summarizes the key performance characteristics of the novel fluorescence-based assay alongside HPLC and LC-MS/MS for the quantification of this compound.
| Performance Parameter | Novel Fluorescence-Based Method | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | ~0.7 µM[1][2] | 0.148 ng/mL (for KYNA)[3] | < 11.5 nM[4] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity is established at 1-20 µM[1] | Signal-to-noise ratio of 10:1 | Lowest standard on the calibration curve with acceptable accuracy and precision |
| Linearity Range | 1–20 µM | Typically 80% to 120% of the test concentration | 0.5–5.0 µM (for l-KYN) |
| Precision (RSD%) | < 8.0% | RSD ≤ 2% (Intra-assay) | < 11.8% (Intra-day), < 14.3% (Inter-day) |
| Accuracy (Recovery %) | Near 100% | 98.0% to 102.0% | 87.4–114.3% (Intra-day), 87.7–113.3% (Inter-day) |
| Sample Throughput | High | Medium to Low | Medium |
| Cost per Sample | Low | Medium | High |
| Instrumentation Complexity | Low | Medium | High |
Experimental Protocols
Detailed methodologies for the novel fluorescence-based assay and the comparative HPLC and LC-MS/MS methods are provided below.
Novel Fluorescence-Based Assay Protocol
This method utilizes a specific chemosensor that exhibits enhanced fluorescence upon binding to this compound.
Materials and Reagents:
-
This compound standard
-
Chemosensor: 3-formyl-4-(ethylthio)-7-(diethylamino)-coumarin
-
Biological matrix (e.g., urine, plasma)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and serially dilute to create calibration standards (e.g., 1-20 µM).
-
Sample Preparation: Centrifuge biological samples to remove particulates. Dilute samples with phosphate buffer as needed.
-
Assay: In a 96-well plate, add the chemosensor solution to each well containing either the standard or the sample.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 10°C) for a specified time to allow for the binding reaction.
-
Detection: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Quantification: Generate a calibration curve from the standards and determine the this compound concentration in the samples.
HPLC with Fluorescence Detection Protocol
This method separates this compound from other components in the sample matrix using liquid chromatography, followed by sensitive fluorescence detection.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 37°C.
-
Fluorescence Detection: Excitation and emission wavelengths optimized for this compound (e.g., Excitation: 330-380 nm, Emission: 480 nm).
Sample Preparation:
-
Deproteinization: Precipitate proteins in plasma or serum samples by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
LC-MS/MS Protocol
LC-MS/MS offers the highest sensitivity and selectivity by coupling liquid chromatography with mass spectrometry for detection.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase analytical column.
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operated in positive ESI and multiple reaction monitoring (MRM) mode. Precursor and product ion transitions are optimized for this compound and an internal standard (e.g., this compound-d4).
Sample Preparation:
-
Internal Standard Spiking: Add a deuterated internal standard (this compound-d4) to all samples, calibrators, and quality controls.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile or trifluoroacetic acid.
-
Centrifugation and Transfer: Centrifuge the samples and transfer the supernatant to a new tube or well plate for injection into the LC-MS/MS system.
Visualizing the Methodologies and Pathways
To further elucidate the experimental processes and the biological context of this compound, the following diagrams are provided.
References
- 1. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) DOI:10.1039/D2AN00107A [pubs.rsc.org]
Inter-laboratory comparison of kynuramine measurement protocols
An Essential Guide to Inter-laboratory Comparison of Kynuramine Measurement Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory comparison of this compound measurement protocols, crucial for standardizing methodologies and ensuring data reproducibility across different research settings. While a dedicated, large-scale inter-laboratory comparison study on this compound assays has not been identified in publicly available literature, this document synthesizes established protocols and proficiency testing principles to offer a robust guide for laboratories aiming to validate and compare their this compound measurement techniques. The data presented herein is compiled from various scientific publications and serves as a representative model for such comparisons.
This compound is a key substrate used in fluorometric assays to determine the activity of cytochrome P450 enzymes, particularly CYP1A2, and monoamine oxidases.[1][2] The enzymatic O-dealkylation of this compound produces a fluorescent metabolite, 4-hydroxyquinoline, allowing for a sensitive measurement of enzyme kinetics.[3] Given the importance of CYP1A2 in drug metabolism, the accuracy and consistency of this compound assays are paramount in both academic research and pharmaceutical development.[4][5]
Comparative Analysis of this compound Assay Protocols
To facilitate a comparison, this guide outlines three common variations of the this compound assay protocol. These variations differ in their detection method and sample matrix, which can influence the assay's performance characteristics.
Table 1: Hypothetical Performance Data for Different this compound Assay Protocols
| Parameter | Protocol A: Fluorometric (Microplate) | Protocol B: Spectrophotometric (Cuvette) | Protocol C: LC-MS/MS |
| Limit of Detection (LOD) | 0.5 µM | 2 µM | 0.05 µM |
| Limit of Quantitation (LOQ) | 1.5 µM | 6 µM | 0.15 µM |
| Linear Range | 1 - 100 µM | 5 - 200 µM | 0.1 - 50 µM |
| Intra-assay Precision (%CV) | < 5% | < 8% | < 3% |
| Inter-assay Precision (%CV) | < 10% | < 15% | < 7% |
| Throughput | High | Low | Medium |
Note: The data in this table are representative values derived from literature and are intended for comparative purposes. Actual performance may vary between laboratories.
Detailed Experimental Methodologies
A standardized protocol is the cornerstone of any successful inter-laboratory comparison. Below is a detailed methodology for a typical fluorometric this compound assay for CYP1A2 activity, which can be adapted for different formats.
Objective: To measure the rate of this compound O-dealkylation by CYP1A2 in human liver microsomes.
Materials:
-
This compound dihydrobromide (substrate)
-
Human liver microsomes (enzyme source)
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in water.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute human liver microsomes in potassium phosphate buffer to the desired concentration (e.g., 0.2 mg/mL).
-
-
Assay Procedure:
-
Add 50 µL of the microsomal suspension to each well of the 96-well plate.
-
Add 25 µL of the NADPH regenerating system.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the this compound working solution (to achieve a final concentration, e.g., 50 µM).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black microplate.
-
-
Detection:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with excitation and emission wavelengths of approximately 310 nm and 380 nm, respectively.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-hydroxyquinoline.
-
Calculate the rate of product formation and express it as pmol/min/mg of microsomal protein.
-
Visualizing Key Processes and Relationships
To further clarify the experimental and biological contexts of this compound assays, the following diagrams have been generated using Graphviz.
References
- 1. A sensitive fluorometric assay for serum monoamine oxidase with this compound as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel methods for the determination of CYP1A2 activity using the paraxanthine/caffeine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kynuramine: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Kynuramine, a biogenic amine utilized in various research applications, requires careful handling and a systematic approach to its disposal due to its inherent hazardous properties. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. This compound Safety and Hazard Profile
A thorough understanding of the safety and hazard profile of this compound is the first step in ensuring its safe handling and disposal. Key safety information is summarized in the table below.
| Property | Data |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Signal Word | Warning |
| Primary Hazards | Irritant |
| Storage Class Code | 11 - Combustible Solids |
| Water Hazard Class (WGK) | WGK 3 (highly hazardous to water) |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides[1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, dust mask type N95 (US) or type P1 (EN143) respirator filter |
II. Procedural Steps for this compound Disposal
Direct disposal of this compound into standard waste streams is strictly prohibited due to its hazardous nature. The recommended and safest approach is to prepare the waste for collection by a licensed hazardous waste disposal facility. In-laboratory deactivation or neutralization is not recommended without validated protocols, as this could lead to the creation of other hazardous byproducts.
Step 1: Segregation and Waste Identification
Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, absorbent pads, and glassware. It is crucial to keep amine waste separate from other chemical wastes to prevent potentially hazardous reactions.
Step 2: Proper Containerization and Labeling
-
Container Selection : Use containers that are compatible with amines and are in good condition with no leaks or cracks. The container must have a secure, screw-top cap.
-
Labeling : Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant). The label should also include the date the waste was first added to the container. All markings on the container that do not pertain to the actual waste contents should be completely removed or obliterated.
Step 3: Safe Storage
Store the sealed and labeled waste containers in a designated, well-ventilated, and cool area, away from direct sunlight and heat sources. Ensure that the storage location is separate from incompatible materials, particularly strong oxidizing agents. The storage area should be under the control of the laboratory personnel responsible for waste management.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the this compound waste. Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS) and the quantity of waste.
Step 5: Documentation
Maintain detailed records of the this compound waste disposal, including the quantities, dates of generation, and the date of collection by the disposal company. These records are essential for regulatory compliance.
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
Personal protective equipment for handling Kynuramine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Kynuramine (as this compound dihydrobromide) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and maintaining a compliant research environment.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given that this compound is a crystalline solid, the primary exposure risks are inhalation of the powder and dermal contact.
Summary of Required PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double-gloving is recommended, especially for prolonged handling. | Protects against skin contact. Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection against tears. |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing or significant powder dispersal. | Prevents eye irritation from airborne particles or accidental splashes. |
| Respiratory Protection | A NIOSH-approved N95 or a type P1 (EN 143) respirator filter should be used, particularly when handling the powder outside of a certified chemical fume hood.[1] | Protects the respiratory system from the inhalation of this compound dust. |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
II. Operational Procedures for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the work area is clean and uncluttered.
-
Have a designated waste container ready for this compound-contaminated materials.
-
-
PPE Donning:
-
Put on all required PPE in the following order: lab coat, respiratory protection (if required), eye protection, and then gloves. Ensure the cuffs of the lab coat are tucked into the gloves.
-
-
Weighing and Solution Preparation:
-
When weighing the solid, use a disposable weighing boat or paper.
-
Handle the container with care to avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing. This compound dihydrobromide has a solubility of 50 mg/mL in water.
-
-
Post-Handling and Decontamination:
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips, etc.) in the designated hazardous waste container.
-
-
PPE Doffing:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation:
-
Do not dispose of this compound or its solutions down the drain.
-
Segregate all this compound waste, including contaminated PPE, weighing materials, and unused product, into a dedicated, clearly labeled hazardous waste container.[2]
-
The label should include "Hazardous Waste," the full chemical name ("this compound dihydrobromide"), and the associated hazards.
-
-
Containerization:
-
Use a leak-proof, chemically resistant container with a secure lid for all this compound waste.
-
Do not overfill the container; it should be no more than 90% full to prevent spills.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the waste container away from incompatible materials, such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste management service.
-
IV. Quantitative Data
The following table summarizes key quantitative data for this compound dihydrobromide.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O · 2HBr |
| Molecular Weight | 326.03 g/mol |
| Form | Crystalline solid |
| Solubility in Water | 50 mg/mL (clear to slightly hazy) |
| Storage Temperature | -20°C |
| Assay | ≥97% (TLC) |
V. Experimental Workflow
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
